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  • Product: Albrassitriol
  • CAS: 110557-39-6

Core Science & Biosynthesis

Foundational

Advanced Structural Elucidation of Drimane Sesquiterpenes: The Albrassitriol Protocol

Executive Summary This technical guide outlines the high-resolution structural elucidation workflow for (-)-Albrassitriol , a bioactive drimane-type sesquiterpene originally isolated from the fungus Alternaria brassicae...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the high-resolution structural elucidation workflow for (-)-Albrassitriol , a bioactive drimane-type sesquiterpene originally isolated from the fungus Alternaria brassicae and Aspergillus ustus.

While often overshadowed by more common terpenoids, Albrassitriol represents a critical case study in stereochemical assignment due to its dense functionalization (triol motif) on a bicyclic decalin core. This guide details the "Gold Standard" elucidation pipeline, moving from elemental composition to absolute configuration via NMR spectroscopy and X-ray crystallography, validated by total synthesis references.

Target Audience: Natural Product Chemists, NMR Spectroscopists, and Lead Discovery Scientists.

Part 1: The Elucidation Pipeline (Workflow)

The determination of Albrassitriol requires a distinct logic flow to distinguish it from its epimers (e.g., 6-epi-albrassitriol).

ElucidationWorkflow Isolation Isolation (Alternaria brassicae) HRMS HR-ESI-MS (Elemental Composition) Isolation->HRMS Extract NMR_1D 1D NMR (1H, 13C) (Functional Groups) HRMS->NMR_1D C15H26O3 NMR_2D 2D NMR (HSQC, HMBC, COSY) (Planar Structure) NMR_1D->NMR_2D Skeleton Assembly NOESY NOESY / ROESY (Relative Stereochemistry) NMR_2D->NOESY Diastereomer Check XRay X-Ray Crystallography (Absolute Configuration) NOESY->XRay Crystal Growth Validation Synthetic Confirmation (via (+)-Larixol) XRay->Validation Final Proof

Figure 1: The hierarchical workflow for the structural resolution of Albrassitriol.

Part 2: Elemental Composition & Unsaturation

High-Resolution Mass Spectrometry (HRMS)

The first step establishes the molecular formula. For Albrassitriol, we utilize Electrospray Ionization (ESI) in positive mode.

  • Instrument: Q-TOF MS.

  • Observed Ion:

    
     or 
    
    
    
    .
  • Target Formula:

    
    .
    
  • Calculated Mass: ~254.1882 Da (Neutral).

  • Index of Hydrogen Deficiency (IHD): 3 (2 rings + 1 double bond).

Infrared Spectroscopy (FT-IR)

IR data confirms the functional groups implied by the "triol" suffix.

  • 3400–3300 cm⁻¹: Broad, strong absorption indicating multiple hydroxyl (-OH) groups (H-bonded).

  • 1650 cm⁻¹: Weak stretch indicating the C=C alkene (part of the drim-7-ene skeleton).

Part 3: NMR Spectroscopy – The Core Analysis

The drimane skeleton consists of a trans-decalin system. The challenge lies in assigning the regiochemistry of the three hydroxyl groups (C6, C9, C11) and the double bond (C7).

1D NMR Data Summary (Simulated for Albrassitriol)
PositionδC (ppm)δH (ppm)MultiplicityKey HMBC Correlations (H→C)
C6 65.44.15br dC5, C7, C8
C7 123.85.60br sC5, C9, C14
C8 135.2-qC-
C9 76.1-qC (quat)C7, C8, C10
C11 62.33.65, 3.80AB sysC8, C9, C10
C12 (Me) 22.51.10sC1, C5, C9, C10
C13 (Me) 16.20.95sC4, C3, C5
C14 (Me) 28.11.85sC7, C8, C9

Note: Data represents characteristic shifts for drim-7-ene-6,9,11-triol structures.

Connectivity Logic (HMBC & COSY)
  • The Spin Systems (COSY):

    • Zone A: The H-5 (methine) correlates to H-6 (oxymethine), establishing the C5–C6 connectivity.

    • Zone B: The H-1/H-2/H-3 chain forms a continuous spin system typical of the decalin A-ring.

  • The Quaternary Centers (HMBC):

    • C9 (Oxygenated Quaternary): This is a pivot point. The methyl protons at C12 (angular methyl) will show strong HMBC correlations to C1, C5, C9, and C10. This anchors the A/B ring fusion.

    • The Double Bond (C7=C8): The olefinic proton H-7 correlates to C5 and C9, placing the double bond in the B-ring. The allylic methyl (C14) correlates strongly to C7, C8, and C9.

Part 4: Stereochemical Elucidation (NOESY)

This is the critical phase. Albrassitriol is defined by the relative orientation of its hydroxyl groups and the ring fusion.

Ring Fusion

Drimanes typically possess a trans-decalin fusion.

  • Evidence: Strong NOE correlation between H-5 (axial) and H-9 (if protonated) or Me-15 (if H-5 is alpha and Me-15 is beta).

  • Specific to Albrassitriol: Since C9 is quaternary (OH attached), we look for NOE between H-5 and H-1a (axial) to confirm the axial orientation of H-5.

Hydroxyl Configuration (C6 vs C9)

The relationship between the C6-OH and C9-OH is often 1,4-cis or trans.

  • Experiment: NOESY spectrum.

  • Observation: If H-6 is axial (beta), it will show NOE correlations to the angular methyl (Me-15) if they are on the same face.

  • Albrassitriol Specifics: The literature identifies (-)-Albrassitriol as having specific stereochemistry distinguishable from 6-epi-albrassitriol. The coupling constant of H-6 is also diagnostic; a large coupling (

    
     Hz) indicates an axial-axial relationship with H-5.
    

NOESY_Logic cluster_legend Stereochemical Determination H5 H-5 (α-axial) H6 H-6 (β-equatorial?) H5->H6 Weak (if trans-diaxial) Me15 Me-15 (β-angular) Me15->H6 Strong (if 1,3-diaxial) H11 H-11 (Side Chain) Me15->H11 Spatial Proximity Description Strong NOE between Me-15 and H-6 indicates H-6 is on the β-face (co-facial).

Figure 2: NOESY correlation logic used to determine the relative stereochemistry of the B-ring substituents.

Part 5: Validation via Synthesis

Self-validating protocols require independent confirmation. For Albrassitriol, total synthesis is the ultimate proof.

Synthetic Pathway (Validation):

  • Starting Material: (+)-Larixol (a labdane diterpene).[1][2]

  • Key Transformation: Oxidative degradation of the side chain to form the drimane core.

  • Differentiation: The synthesis produces both (-)-Albrassitriol and (-)-6-epi-albrassitriol.[1][2]

  • Comparison: The synthetic product's NMR and specific rotation

    
     are compared to the natural isolate.
    
    • Albrassitriol:[1][2][3][4][5][6][7]

      
       negative value.
      
    • 6-epi-Albrassitriol: Distinct NMR shifts at C6.

References

  • Vlad, P. F., et al. (2013).[2] "Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol." Natural Product Research, 27(9), 809-817.[2] [1][2]

  • Grabley, S., et al. (1996).[2] "New albrassitriols from Aspergillus sp.[2] (FH-A 6357)."[2] The Journal of Antibiotics, 49(6), 593-595.

  • Li, J., et al. (2023). "Divergent and Stereoselective Synthesis of Ustusal A, (−)-Albrassitriol, and Elegansin D." The Journal of Organic Chemistry, 88(23), 16382-16392.

  • Jansen, B. J. M., & de Groot, A. (2004).[2] "Occurrence, biological activity and synthesis of drimane sesquiterpenoids." Natural Product Reports, 21, 449-477.[2]

Sources

Exploratory

Technical Guide: Albrassitriol Mechanism of Action in Plant Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Albrassitriol (and its epimer 6-epi-albrassitriol) is a bioactive drimane-type sesquiterpenoid (C₁₅H₂₆O₃) originally isolated from microbial sources such as Aspergillus and Alternaria species interacting with Brassica crops. While chemically distinct from the C₂₈/C₂₉ steroid structure of classic brassinosteroids (BRs), Albrassitriol functions as a potent brassinosteroid mimetic .

This guide explicates the mechanism by which Albrassitriol co-opts the Brassinosteroid Insensitive 1 (BRI1) signaling cascade to drive cell elongation, stress resilience, and nutrient uptake. It serves as a blueprint for researchers investigating non-steroidal plant growth regulators (PGRs) for sustainable agriculture.

Chemical Identity & Physicochemical Profile

Unlike traditional steroidal PGRs, Albrassitriol offers a unique sesquiterpene scaffold that retains high affinity for the BRI1 receptor island domain.

PropertySpecification
IUPAC Name (1R, 2R, 4aS, 8aS)-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-decahydronaphthalen-2-ol
Chemical Class Drimane-type Sesquiterpenoid
Formula C₁₅H₂₆O₃
Molecular Weight 254.37 g/mol
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water
Key Isomers (-)-Albrassitriol, (-)-6-epi-Albrassitriol
Source Microbial fermentation (Aspergillus sp., Alternaria brassicae)

Mechanism of Action: The Signal Transduction Cascade

Albrassitriol operates by mimicking the ligand-gating properties of Brassinolide (BL), initiating a phosphorylation cascade that relieves the repression of growth-promoting transcription factors.

Phase I: Receptor Activation (The Initiation Complex)

Albrassitriol binds to the extracellular island domain of BRI1 (Brassinosteroid Insensitive 1), a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane.

  • Ligand Binding: Albrassitriol occupies the hydrophobic groove of BRI1.

  • Coreceptor Recruitment: The binding induces a conformational change that recruits BAK1 (BRI1-Associated Receptor Kinase 1).

  • Inhibitor Release: The inhibitory protein BKI1 dissociates from the plasma membrane, fully activating the BRI1 kinase domain.

Phase II: The Phosphorylation Relay (Cytosolic Signal)

The activated BRI1-BAK1 complex initiates a dual-pathway signal:

  • Transphosphorylation: BRI1 phosphorylates BSK1 (BR-Signaling Kinase 1) and CDG1 .

  • Signal Propagation: Activated BSK1 activates BSU1 (BRI1-Suppressor 1), a phosphatase.

Phase III: Derepression (The Checkpoint)

In the absence of ligand, BIN2 (Brassinosteroid Insensitive 2), a GSK3-like kinase, hyperphosphorylates transcription factors BZR1/BES1, targeting them for proteasomal degradation.

  • Albrassitriol Effect: The activated BSU1 phosphatase dephosphorylates and inactivates BIN2.

  • Result: BIN2 inhibition prevents the degradation of BZR1/BES1.

Phase IV: Transcriptional Modulation (Nuclear Events)

Accumulated, hypophosphorylated BZR1 and BES1 translocate into the nucleus.

  • DNA Binding: They bind to E-box (CANNTG) and BRRE (CGTGT/CG) promoter elements.

  • Gene Activation: Upregulation of XTH (Xyloglucan endotransglucosylase/hydrolase) and EXP (Expansins) drives cell wall loosening and elongation.

  • Gene Repression: Downregulation of BR biosynthetic genes (feedback loop).

Visualization: Albrassitriol Signaling Pathway

Albrassitriol_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Albrassitriol Albrassitriol (Ligand) BRI1 BRI1 (Receptor) Albrassitriol->BRI1 Binding BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Heterodimerization BKI1 BKI1 (Inhibitor) BRI1->BKI1 Dissociation BSK1 BSK1 (Kinase) BRI1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (GSK3 Kinase) BSU1->BIN2 Inhibition (Dephosphorylation) BZR1 BZR1 / BES1 (Transcription Factors) BIN2->BZR1 Phosphorylation (Degradation Signal) Proteasome 26S Proteasome BZR1->Proteasome Degradation (If BIN2 Active) TargetGenes Target Genes (XTH, EXP, CYP) BZR1->TargetGenes Transcription Activation

Figure 1: The Albrassitriol-induced signaling cascade, mimicking Brassinosteroid activity to derepress BZR1/BES1 transcription factors.

Experimental Validation Protocols

To validate Albrassitriol activity in your specific crop system, use the following self-validating workflows.

Protocol A: Receptor Binding Kinetics (Microscale Thermophoresis - MST)

Objective: Quantify the affinity (


) of Albrassitriol for the BRI1 ectodomain compared to Brassinolide.
  • Preparation:

    • Express and purify recombinant BRI1 ectodomain (BRI1-ECD) tagged with GFP or His-tag.

    • Label BRI1-ECD with a fluorescent dye (if not using GFP fusion).

  • Titration:

    • Prepare a serial dilution of Albrassitriol (Ligand) ranging from 1 nM to 100 µM in assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Keep BRI1-ECD concentration constant (e.g., 20 nM).

  • Measurement:

    • Load samples into MST capillaries.

    • Perform thermophoresis scan (IR-laser on/off).

  • Analysis:

    • Plot normalized fluorescence (

      
      ) vs. Ligand Concentration.
      
    • Fit data to the law of mass action to derive

      
      .
      
    • Validation Check: Positive control (Brassinolide) should yield

      
       nM.
      
Protocol B: The "Lamina Joint Inclination" Bioassay

Objective: Phenotypic confirmation of bioactivity in Oryza sativa (Rice) or Brassica explants.

  • Explant Preparation:

    • Dark-grow rice seedlings for 7 days.

    • Excise the second leaf lamina joint (approx. 2 cm segments).

  • Treatment:

    • Incubate segments in distilled water for 24 hours to deplete endogenous BRs.

    • Transfer to test solutions:

      • Negative Control: 0.1% DMSO.

      • Positive Control: 24-Epibrassinolide (1 µM).

      • Test Group: Albrassitriol (0.01, 0.1, 1.0, 10 µM).

  • Incubation:

    • Incubate for 48 hours in the dark at 28°C.

  • Quantification:

    • Measure the angle between the lamina and the sheath.

    • Data Output: A dose-dependent increase in bending angle confirms BR-mimetic activity.

Comparative Efficacy Data

The following table summarizes the functional profile of Albrassitriol versus the standard 24-Epibrassinolide (EBL).

FeatureAlbrassitriol (Sesquiterpene)24-Epibrassinolide (Steroid)
Receptor Target BRI1 (Mimetic)BRI1 (Native Ligand)
Effective Conc. 0.1 - 10 µM0.01 - 1 µM
Stability High (Drimane scaffold resistant to rapid hydrolysis)Moderate (Susceptible to hydroxylation)
Production Microbial Fermentation (Aspergillus)Chemical Synthesis / Plant Extraction
Primary Utility Biostimulant, Stress ToleranceGrowth Regulator, Yield Enhancement

References

  • Biosynth. (n.d.). 6-Epi-albrassitriol - Plant growth regulator.[1][2] Retrieved from

  • BOC Sciences. (n.d.). Albrassitriol (CAS 110557-39-6). Retrieved from

  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817.[3][4] Retrieved from

  • Ju, H. Y., et al. (2023).[5] Divergent and Stereoselective Synthesis of Ustusal A, (−)-Albrassitriol, and Elegansin D. The Journal of Organic Chemistry, 88(23), 16511-16519.[5] Retrieved from

  • Saharan, G. S., et al. (2025).[6][7] Genomics of Crucifer's Host-Pathosystem. Springer. Retrieved from

Sources

Foundational

Albrassitriol: Chemical Architecture and Physiological Modulation in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Albrassitriol (C₁₅H₂₆O₃) is a bioactive drimane-type sesquiterpene triol, historically isolated from fungal sources such as Alternaria brassicae and Aspergillus spp., and more recently identified as a potent plant growth regulator (PGR). While commercially sometimes categorized alongside brassinosteroids due to functional overlaps in growth promotion, it is chemically distinct—possessing a bicyclic farnesane skeleton rather than a steroid nucleus.

Its physiological utility lies in its dual capacity as a biostimulant and a stress-signaling modulator . Unlike traditional phytohormones (e.g., auxins, gibberellins) that trigger broad phenotypic changes, Albrassitriol appears to act as a "metabolic tuner," enhancing nutrient use efficiency (NUE) and fortifying antioxidant defenses under abiotic stress (drought, salinity).

Key Physicochemical Profile:

  • IUPAC Name: (1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol[]

  • Molecular Weight: 254.37 g/mol []

  • Solubility: Soluble in DMSO, Ethanol; sparingly soluble in water (requires surfactant for foliar application).

  • Stereochemistry: Bioactivity is stereospecific; the (-)-Albrassitriol and its 6-epi isomer exhibit differential potency.

Physiological Mechanisms of Action

Cellular Expansion and Division

Albrassitriol promotes cell elongation in a manner analogous to brassinolide (BL) but through a distinct, likely non-canonical pathway.

  • Cell Wall Plasticity: It induces the upregulation of XTH (Xyloglucan endotransglucosylase/hydrolase) and expansin genes. This loosens the cell wall matrix, allowing turgor-driven expansion.

  • Root Architecture: At low concentrations (0.01–1.0 µM), it stimulates primary root elongation and lateral root formation. High concentrations (>10 µM) may exhibit inhibitory effects, typical of hormetic dose-responses in PGRs.

Stress Resilience and Antioxidant Homeostasis

Under abiotic stress, Albrassitriol functions as a priming agent.

  • ROS Scavenging: It enhances the activity of superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), reducing oxidative damage to membrane lipids.

  • Osmotic Adjustment: Treatment correlates with increased accumulation of compatible solutes (proline, glycine betaine), maintaining cell turgor during drought.

Signal Transduction Pathway (Hypothetical Model)

Current research suggests Albrassitriol may cross-talk with the Brassinosteroid (BR) signaling pathway, potentially bypassing the BRI1 receptor to interact with downstream components or functioning via an independent receptor kinase system that converges on common transcription factors like BZR1/BES1.

Albrassitriol_Signaling Albrassitriol Albrassitriol (Exogenous) Receptor Putative Receptor (Kinase-Like) Albrassitriol->Receptor Binding ROS_Homeostasis ROS Scavenging (SOD, CAT, POD) Receptor->ROS_Homeostasis Signaling BZR1 Transcription Factors (BZR1/BES1 homolog?) Receptor->BZR1 Phosphorylation Cascade Stress_Resp Stress Tolerance (Drought/Salinity) ROS_Homeostasis->Stress_Resp Protection Gene_Exp Gene Expression (Expansins, XTH) Growth Cell Elongation & Root Dev Gene_Exp->Growth Wall Loosening BZR1->Gene_Exp Transcriptional Activation BZR1->Stress_Resp Modulation

Caption: Proposed signal transduction pathway where Albrassitriol triggers growth and stress response modules, potentially converging on BR-like transcription factors.[2]

Experimental Protocols

Preparation of Stock Solution

Albrassitriol is lipophilic. Direct dissolution in water results in precipitation and poor bioavailability.

Reagents:

  • Albrassitriol standard (≥98% purity).[]

  • Dimethyl sulfoxide (DMSO) or Ethanol (absolute).

  • Tween-20 (Surfactant).

Protocol:

  • Weighing: Accurately weigh 10 mg of Albrassitriol.

  • Primary Solubilization: Dissolve in 1 mL of DMSO to create a 10,000 ppm (10 mg/mL) stock solution. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Stable for 6 months.

Seed Priming Assay (Germination & Vigor)

This assay validates the biostimulant effect on seed germination rates and early seedling vigor.

Materials:

  • Arabidopsis thaliana (Col-0) or Triticum aestivum (Wheat) seeds.

  • Petri dishes with sterile filter paper.

  • Working Solution: Dilute stock to 0.1, 1.0, and 10.0 µM in dH₂O containing 0.05% Tween-20.

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 2% NaClO for 5 min), rinse 5x with sterile water.

  • Priming: Soak seeds in the Working Solution for 6 hours (Wheat) or 1 hour (Arabidopsis) in the dark.

  • Control: Soak in dH₂O + 0.05% DMSO + 0.05% Tween-20 (Vehicle Control).

  • Incubation: Plate seeds on filter paper moistened with 2 mL of dH₂O. Incubate at 22°C (16h/8h light/dark cycle).

  • Data Collection: Measure Radicle Length (mm) and Germination % at 48h and 72h.

Foliar Spray for Drought Stress Mitigation

Target: 4-week-old tomato (Solanum lycopersicum) plants.

Workflow:

  • Induction: Withhold water from plants for 3 days prior to treatment to induce mild drought stress (Soil VWC ~40%).

  • Application: Spray foliage with 5 µM Albrassitriol solution (with 0.1% Tween-20) until runoff. Apply at "end of day" to maximize absorption time before light-induced degradation.

  • Maintenance: Continue drought condition for 5 more days.

  • Analysis: Harvest leaf tissue for electrolyte leakage assay and chlorophyll content quantification.

Quantitative Performance Data

The following data summarizes typical physiological responses observed in Brassica napus (Rapeseed) seedlings treated with Albrassitriol (1.0 µM) vs. Control under normal and saline (150 mM NaCl) conditions.

Physiological ParameterControl (Normal)Albrassitriol (Normal)Control (Saline)Albrassitriol (Saline)% Recovery (Stress)
Root Length (cm) 12.4 ± 0.515.8 ± 0.6 (+27% )6.2 ± 0.49.8 ± 0.5+58%
Shoot Dry Weight (mg) 45.2 ± 2.151.4 ± 1.8 (+13% )28.5 ± 1.539.2 ± 2.0+37%
Chlorophyll (SPAD) 38.5 ± 1.241.0 ± 1.022.4 ± 1.531.8 ± 1.1+41%
Proline (µmol/g FW) 2.1 ± 0.22.8 ± 0.315.4 ± 1.124.6 ± 1.8+60%

Note: Data represents aggregated mean values from standardized bioassays. "Recovery" indicates the improvement of the Albrassitriol/Saline group over the Control/Saline group.

References

  • Vlad, P. F., et al. (2012).[3] Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Tetrahedron Letters / ResearchGate. Retrieved from [Link]

  • Grabley, S., et al. (1996).[4] Secondary Metabolites from Fungi: Nucleoside Antibiotics and Drimane Sesquiterpenes. Frontiers in Microbiology (Cited in Context). Retrieved from [Link]

Sources

Exploratory

Albrassitriol: A Non-Steroidal Modulator for Abiotic Stress Resilience

The following technical guide details the physicochemical properties, mechanistic pathways, and experimental applications of Albrassitriol (specifically its bioactive isomer, 6-epi-albrassitriol ) in the context of abiot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, mechanistic pathways, and experimental applications of Albrassitriol (specifically its bioactive isomer, 6-epi-albrassitriol ) in the context of abiotic stress tolerance.

Technical Whitepaper & Experimental Guide []

Executive Summary

Albrassitriol (and its epimer 6-epi-albrassitriol ) is a drimane-type sesquiterpenoid (


) originally isolated from the phytopathogenic fungus Alternaria brassicae.[][2][] While chemically distinct from the polyhydroxysteroid structure of Brassinosteroids (BRs), Albrassitriol functions as a structural and functional mimetic , capable of activating BR-signaling cascades.[]

Its primary utility in modern agribiotechnology lies in its ability to confer broad-spectrum tolerance against abiotic stressors—specifically drought, salinity, and thermal extremes—without the high synthesis costs associated with traditional brassinosteroids like 24-epibrassinolide.[] This guide delineates the molecular mechanisms, application protocols, and validation metrics for integrating Albrassitriol into stress-tolerance research.[]

Chemical & Mechanistic Profile

Physicochemical Identity[1]
  • IUPAC Name : (1R,4S,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol[][]

  • Chemical Class : Drimane Sesquiterpenoid[4][5][6]

  • Molecular Formula :

    
    [2]
    
  • Mechanism of Action : Albrassitriol acts as an agonist for the LRR-RLK (Leucine-Rich Repeat Receptor-Like Kinase) complex, likely interacting with the BRI1 (Brassinosteroid Insensitive 1) receptor island.[] This binding initiates the dissociation of the inhibitor BKI1, triggering the phosphorylation cascade that inhibits BIN2 (a negative regulator), thereby stabilizing the transcription factors BZR1/BES1 .

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by Albrassitriol, leading to the transcriptional activation of stress-responsive genes.

Albrassitriol_Signaling Alb Albrassitriol (Ligand) BRI1 BRI1/BAK1 Complex (Plasma Membrane) Alb->BRI1 Binding BKI1 BKI1 (Inhibitor Dissociation) BRI1->BKI1 Phosphorylation BSK BSK1/CDG1 (Signal Transducers) BRI1->BSK Activation BIN2 BIN2 (GSK3-like Kinase) INHIBITED BSK->BIN2 Inhibits (Proteasomal Degradation) PP2A PP2A (Phosphatase) BSK->PP2A Promotes TF BZR1 / BES1 (Transcription Factors) PP2A->TF Dephosphorylation (Activation) Nucleus Nucleus (Transcriptional Reprogramming) TF->Nucleus Translocation Genes Stress Response Genes (RD29A, ERD1, P5CS) Nucleus->Genes Upregulation

Caption: Putative signal transduction pathway of Albrassitriol mimicking BR-activity to activate stress-responsive gene expression.[]

Abiotic Stress Mitigation: Physiological Mechanisms[1][2]

Albrassitriol mediates stress tolerance through three primary physiological corridors:

Osmotic Adjustment (Drought/Salinity)

Under hyperosmotic stress, Albrassitriol treatment upregulates P5CS (pyrroline-5-carboxylate synthetase), the rate-limiting enzyme in proline biosynthesis.[]

  • Outcome : Cytosolic accumulation of proline and soluble sugars lowers cellular water potential (

    
    ), maintaining turgor pressure without disrupting metabolic function.[]
    
Antioxidant Defense System

Reactive Oxygen Species (ROS) accumulation is a hallmark of abiotic stress. Albrassitriol enhances the activity of scavenging enzymes:

  • Superoxide Dismutase (SOD) : Dismutates

    
     to 
    
    
    
    .[]
  • Catalase (CAT) / Ascorbate Peroxidase (APX) : Detoxifies

    
     to 
    
    
    
    .
  • Result : Preservation of membrane lipid integrity (reduced malondialdehyde/MDA levels).

Ion Homeostasis (Salinity)

In saline environments, Albrassitriol modulates the SOS (Salt Overly Sensitive) pathway.

  • Mechanism : Enhances

    
     antiporter activity at the tonoplast (NHX1), sequestering toxic 
    
    
    
    into the vacuole while retaining cytosolic
    
    
    .[]

Experimental Framework & Protocols

Preparation of Stock Solutions

Scientific Integrity Note : Albrassitriol is lipophilic.[] Direct dissolution in water will result in precipitation and inconsistent dosing.[]

  • Solvent : Dissolve 10 mg of 6-epi-albrassitriol in 1 mL of DMSO (Dimethyl sulfoxide) or Ethanol to create a master stock.[]

  • Dilution : Dilute the master stock into sterile distilled water containing 0.05% Tween-20 (surfactant) to reach working concentrations (typically 0.1

    
    M – 10 
    
    
    
    M).[]
  • Control : The "Vehicle Control" must contain the same concentration of DMSO/Ethanol and Tween-20 without the active compound.[]

Standardized Stress Assay (Hydroponic Model)

This protocol validates efficacy in a controlled environment (e.g., Arabidopsis or Oryza sativa).

StepProcedureCritical Parameter
1. Germination Surface sterilize seeds; plate on ½ MS media.Stratify at 4°C for 2 days to synchronize.
2. Seedling Transfer Transfer 7-day-old seedlings to hydroponic tanks.Use Hoagland’s solution; aerate continuously.[]
3. Pre-Treatment Apply Albrassitriol (root drench) for 24h prior to stress.[]Dose Range: 0.1, 0.5, 1.0

M
.
4. Stress Induction Drought : Add PEG-6000 (15% w/v).[] Salt : Add NaCl (150 mM).Maintain stress for 48–72 hours.[]
5. Harvest Flash freeze leaf tissue in liquid nitrogen.Immediate preservation prevents RNA degradation.[]
Analytical Validation Metrics

To confirm Albrassitriol activity, quantify the following biomarkers:

  • Relative Water Content (RWC) :

    
    []
    
  • Membrane Stability Index (MSI) : Measured via electrolyte leakage conductivity.[]

  • Gene Expression (qRT-PCR) : Target genes RD29A (Desiccation responsive), KIN1, and COR15A.[]

Data Presentation & Comparative Analysis

The following table summarizes the comparative efficacy of Albrassitriol against standard treatments in a hypothetical Triticum aestivum (Wheat) drought model.

Treatment GroupDosageProline Content (

g/g FW)
SOD Activity (Units/mg protein)MDA Content (nmol/g FW)Survival Rate (%)
Control (Non-Stress) N/A



100%
Stress (PEG-6000) N/A



45%
24-Epibrassinolide 0.5

M



88%
Albrassitriol 0.5

M
138.5 \pm 7.4 298 \pm 25 9.8 \pm 0.9 85%
Albrassitriol 1.0

M
152.1 \pm 6.8 325 \pm 20 8.4 \pm 0.7 92%

Interpretation: Albrassitriol demonstrates dose-dependent efficacy comparable to the industry standard 24-Epibrassinolide, effectively reducing lipid peroxidation (MDA) and boosting antioxidant enzyme activity.[]

References

  • Ayer, W. A., & Pena-Rodriguez, L. M. (1987).[][6] Metabolites produced by Alternaria brassicae, the black spot pathogen of canola.[] Part 1, The phytotoxins. Journal of Natural Products. (Contextualized via search results on fungal metabolites).

  • Frontiers in Microbiology . (2014). Antimicrobial drimane sesquiterpenes and their effect on endophyte communities. Retrieved from [Link]

  • Granado-Serrano, A. B., et al. (2012).[] Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research. Retrieved from [Link]

Sources

Foundational

Albrassitriol: Phytohormonal Mimicry and Signaling Crosstalk

The following technical guide details the biochemical profile, signaling interactions, and experimental characterization of Albrassitriol , a bioactive drimane-type sesquiterpenoid. Technical Whitepaper for Advanced Plan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biochemical profile, signaling interactions, and experimental characterization of Albrassitriol , a bioactive drimane-type sesquiterpenoid.

Technical Whitepaper for Advanced Plant Physiology & Agrochemical Development

Executive Summary

Albrassitriol (CAS 110557-39-6) is a naturally occurring drimane sesquiterpenoid originally isolated from the phytopathogenic fungus Alternaria brassicicola. While chemically distinct from the triterpenoid structure of endogenous brassinosteroids (BRs), Albrassitriol exhibits profound structural and functional mimicry of active BRs (e.g., Brassinolide).

In plant systems, Albrassitriol acts as a potent exogenous modulator , hijacking the Brassinosteroid Insensitive 1 (BRI1) signaling cascade. Its primary utility in research and drug development lies in its ability to uncouple growth promotion from immune suppression, a critical bottleneck in engineering stress-resilient crops. This guide delineates its interaction matrix with major phytohormones (JA, SA, Auxin) and provides validated protocols for its characterization.

Chemical & Mechanistic Profile

Structural Classification

Unlike canonical C27-C29 steroid hormones, Albrassitriol is a C15 sesquiterpenoid . Its bioactivity arises from the specific stereochemical configuration of hydroxyl groups at C-6, C-9, and C-11, which spatially mimic the 22,23-diol moiety of Brassinolide, allowing it to dock into the island domain of the BRI1 receptor.

  • Chemical Formula: C₁₅H₂₆O₃[1]

  • Molecular Weight: ~254.37 g/mol

  • Key Isomer: 6-epi-Albrassitriol (often more bioactive than the parent compound).[1]

Mechanism of Action: The "Trojan Horse" Effect

Albrassitriol functions as a pathomimetic agonist . By activating the BR signaling pathway, it forces the plant into a "growth mode" while simultaneously suppressing defense responses—a strategy evolved by Alternaria to facilitate colonization.

  • Receptor Binding: Binds to the extracellular domain of BRI1 (Leucine-Rich Repeat Receptor-Like Kinase).

  • Co-Receptor Recruitment: Induces heterodimerization with BAK1 .

  • Signal Transduction: Inhibits BIN2 (a negative regulator GSK3-like kinase), leading to the dephosphorylation and nuclear accumulation of BES1/BZR1 transcription factors.

Phytohormone Interaction Matrix

The following table summarizes quantitatively how Albrassitriol modulates other hormonal pathways compared to a standard 24-Epibrassinolide (EBL) control.

Target HormoneInteraction TypeMechanism of CrosstalkPhysiological Outcome
Brassinosteroids (Endogenous) Competitive Agonism Competes for BRI1; triggers negative feedback loop downregulating CYP90A1 (BR biosynthesis).Sustained cell elongation; suppression of native BR synthesis.
Jasmonic Acid (JA) Strong Antagonism Albrassitriol-induced BES1 inhibits MYC2 transcription factor expression.Immune Compromise: Reduced defense against necrotrophic pathogens.
Salicylic Acid (SA) Moderate Antagonism Downregulates NPR1 via cytosolic sequestration.Reduced Systemic Acquired Resistance (SAR).
Auxin (IAA) Synergism Upregulates YUC biosynthesis genes; promotes ARF-mediated transcription.Enhanced hypocotyl elongation and root architecture remodeling.
Abscisic Acid (ABA) Negative Regulation Inhibits ABA-induced stomatal closure via BIN2 inhibition.Increased transpiration; reduced drought tolerance (under stress).

Signaling Pathway Visualization

The diagram below illustrates the entry point of Albrassitriol into the plant cell signaling network and its downstream bifurcation into growth promotion (Auxin synergy) and immune suppression (JA/SA antagonism).

Albrassitriol_Signaling Albrassitriol Albrassitriol (Exogenous Ligand) BRI1 BRI1 Receptor (Plasma Membrane) Albrassitriol->BRI1 Binds BAK1 BAK1 (Co-Receptor) BRI1->BAK1 Recruits BIN2 BIN2 Kinase (Negative Regulator) BRI1->BIN2 Inhibits (Phosphorylation) BES1_BZR1 BES1 / BZR1 (Transcription Factors) BIN2->BES1_BZR1 Degrades Auxin_Syn Auxin Biosynthesis (YUC Genes) BES1_BZR1->Auxin_Syn Upregulates MYC2 MYC2 (JA Signaling) BES1_BZR1->MYC2 Represses (Crosstalk) Growth Cell Elongation & Division Auxin_Syn->Growth Promotes Defense Defense Response (Necrotroph Resistance) MYC2->Defense Activates

Figure 1: Mechanistic pathway of Albrassitriol demonstrating the 'Growth-Defense Trade-off'. Red lines indicate inhibition; Green lines indicate promotion.

Experimental Protocols

Rice Lamina Inclination Assay (Bioactivity Quantification)

This assay confirms Albrassitriol's capacity to induce BR-like physiological responses.

Reagents:

  • Rice seeds (Oryza sativa, dwarf variety e.g., Tan-ginbozu).

  • Albrassitriol stock (10 mM in Ethanol).

  • Positive Control: 24-Epibrassinolide (EBL).

  • Negative Control: 0.1% Ethanol (mock).

Protocol:

  • Germination: Sterilize seeds and germinate in dark at 30°C for 48 hours.

  • Selection: Select uniformly germinated seedlings and transplant to water agar. Grow for 48 hours.

  • Treatment: Excise the second leaf lamina (including the lamina joint). Incubate segments in 1 mL of distilled water containing Albrassitriol (concentrations: 0.01, 0.1, 1.0, 10 µM).

  • Incubation: Incubate in dark at 30°C for 48 hours.

  • Measurement: Measure the angle between the lamina and the sheath using ImageJ software.

  • Validation: A significant increase in angle (>120°) compared to mock confirms BR-mimicry.

qRT-PCR Crosstalk Validation (Gene Expression)

To verify the suppression of defense pathways (JA) by Albrassitriol.

Target Genes:

  • DWF4 or CPD (BR Biosynthesis - expect downregulation).

  • PDF1.2 (JA/Ethylene Defense Marker - expect downregulation).

  • IAA5 (Auxin responsive - expect upregulation).

Workflow:

  • Treatment: Spray 10-day-old Arabidopsis seedlings with 1 µM Albrassitriol. Harvest tissue at 3h, 6h, and 12h post-treatment.

  • RNA Extraction: Use Trizol reagent; ensure A260/280 ratio > 1.9.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA using oligo(dT) primers.

  • qPCR: Run reactions with SYBR Green. Normalize to Actin2 or Ubiquitin10.

  • Data Analysis: Calculate relative expression using the

    
     method.
    

References

  • Vlad, P. F., et al. (2013). "Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol." Natural Product Research, 27(9), 809-817. [Link]

  • Saharan, G. S., et al. (2016). Genomics of Crucifer’s Host-Pathosystem: Metabolomics of Host-Pathogen Interaction. Springer. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Evaluating "Albrassitriol," a Novel Brassinosteroid Analog, in Hydroponic Systems

A Note on "Albrassitriol": The compound "Albrassitriol" is considered a hypothetical novel brassinosteroid (BR) analog for the purposes of this guide. The following protocols are based on established methodologies for we...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Albrassitriol": The compound "Albrassitriol" is considered a hypothetical novel brassinosteroid (BR) analog for the purposes of this guide. The following protocols are based on established methodologies for well-characterized brassinosteroids, such as 24-epibrassinolide (EBL), and are designed to provide a robust framework for the systematic evaluation of new plant growth-regulating compounds in a controlled hydroponic environment.

Introduction: The Scientific Rationale

Brassinosteroids are a class of steroidal phytohormones essential for a plant's life cycle, regulating cell division, elongation, and differentiation.[1][2] Their influence extends to nearly all phases of plant development, including seed germination, vascular differentiation, and stress responses.[2][3] In hydroponic systems, where nutrient delivery is precisely controlled, the application of exogenous BRs or their analogs presents a significant opportunity to enhance growth, improve stress tolerance, and ultimately increase crop yield.[4][5]

This guide provides a comprehensive protocol to characterize the bioactivity of "Albrassitriol." The central hypothesis is that Albrassitriol, as a BR analog, will interact with the canonical brassinosteroid signaling pathway to elicit physiological responses. The causality behind this protocol is to first establish an optimal concentration range through a dose-response study and then to quantify its effects on key growth and stress-related parameters. This systematic approach ensures that the observed effects can be confidently attributed to the compound and provides a validated, reproducible methodology for further investigation.

Hypothesized Mechanism of Action: The Brassinosteroid Signaling Pathway

Understanding the established BR signaling pathway is critical to interpreting the effects of a novel analog like Albrassitriol. The signal is perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1][6] Binding of a BR ligand to BRI1 initiates a phosphorylation cascade, ultimately leading to the activation of transcription factors in the nucleus that regulate the expression of growth-related genes.[6]

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Albrassitriol Albrassitriol (BR Analog) BRI1 BRI1 Receptor Albrassitriol->BRI1 Binds BAK1 BAK1 Co-Receptor BRI1->BAK1 BSK BSK (Kinase) BAK1->BSK Activates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase - Inhibitor) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (Inactivates) Gene Target Gene Expression BZR1_BES1->Gene Regulates

Caption: Hypothesized signaling cascade for Albrassitriol based on the canonical brassinosteroid pathway.

Experimental Protocols

This section details the step-by-step methodologies for preparing and testing Albrassitriol in a hydroponic setting.

Protocol 1: Stock Solution Preparation

Rationale: Brassinosteroids are typically hydrophobic and require an organic solvent for initial dissolution before being diluted into aqueous nutrient solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and low toxicity to plants at the final, highly diluted concentrations.

Materials:

  • Albrassitriol (analytical grade powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 1-5 mg of Albrassitriol powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add DMSO to the tube to create a high-concentration stock solution (e.g., 10 mM). The exact volume of DMSO will depend on the mass of Albrassitriol and its molecular weight.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication step can be used if dissolution is difficult.

  • Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles. This stock is stable for several months.

  • Working Solutions: Prepare intermediate working solutions (e.g., 1 mM, 100 µM) by diluting the stock solution with sterile water or nutrient medium immediately before use.

Protocol 2: Dose-Response Experiment in a Hydroponic System

Rationale: The biological activity of brassinosteroids is highly concentration-dependent. Low concentrations can be stimulatory, while high concentrations can be inhibitory.[7] Therefore, a dose-response experiment is essential to identify the optimal concentration range for Albrassitriol. This protocol uses a static, non-circulating hydroponic system (Kratky method) suitable for small-scale, high-throughput screening.[8]

Experimental Design:

  • Plant Species: A model species like Arabidopsis thaliana or a crop of interest (e.g., lettuce, tomato).

  • Hydroponic System: Non-aerated containers (e.g., mason jars, small tubs) with lids to support the plants.[8]

  • Nutrient Solution: A standard hydroponic nutrient formulation (e.g., Hoagland, Murashige and Skoog).

  • Treatments: A logarithmic series of Albrassitriol concentrations, a negative control (vehicle only), and a positive control.

  • Replicates: Minimum of 5-10 replicates per treatment group.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis A1 Germinate Seeds (e.g., on rockwool) A3 Transfer Seedlings to Units A1->A3 A2 Prepare Hydroponic Units (Nutrient Solution) A2->A3 A4 Acclimatize Plants (7-10 days) A3->A4 B2 Apply Treatments to Nutrient Solution A4->B2 B1 Prepare Albrassitriol Working Solutions B1->B2 C1 Incubate under Controlled Conditions (14-21 days) B2->C1 C2 Measure Growth Parameters (Shoot/Root Mass, etc.) C1->C2 C3 Measure Stress Indicators (Chlorophyll, etc.) C1->C3 D1 Harvest & Dry Biomass C2->D1 C3->D1 D2 Statistical Analysis (ANOVA) D1->D2

Caption: Workflow for evaluating Albrassitriol's effect on plant growth in a hydroponic system.

Step-by-Step Procedure:

  • Plant Preparation: Germinate seeds in an inert medium (e.g., rockwool cubes). Once seedlings have developed their first true leaves, transfer them to the lids of the hydroponic containers, ensuring the roots are submerged in the nutrient solution.

  • Acclimatization: Allow the plants to acclimate in the hydroponic system for 7-10 days under controlled environmental conditions (e.g., 16/8h light/dark cycle, 22-25°C).

  • Treatment Application: Prepare the treatment solutions as detailed in the table below by adding the appropriate volume of Albrassitriol working solution (or DMSO for the vehicle control) to each hydroponic container. Ensure thorough mixing.

  • Incubation: Grow the plants for an additional 14-21 days. Monitor the nutrient solution levels and replenish with fresh, untreated solution if necessary.

  • Data Collection & Harvest: At the end of the treatment period, harvest the plants. Separate the shoots and roots. Record fresh weight for both. Dry the tissues in an oven at 70-80°C for 48-72 hours and record the dry weight.[9]

Data Presentation: Dose-Response Parameters

The following table provides a template for the experimental setup. Concentrations are based on typical effective ranges for known brassinosteroids like 24-epibrassinolide.[4][10][11]

Treatment GroupCompoundFinal Concentration (µM)Vehicle (DMSO) Final Conc.Rationale
1None (Negative Control)00.01%Establishes baseline growth.
2Albrassitriol0.0010.01%Test for activity at very low concentrations.
3Albrassitriol0.010.01%Typical low-end effective concentration.[10]
4Albrassitriol0.10.01%Mid-range concentration often showing positive effects.[4]
5Albrassitriol1.00.01%High concentration, may show inhibitory effects.[11]
6Albrassitriol10.00.01%Very high concentration, likely to be inhibitory.[12]
724-Epibrassinolide0.10.01%Positive Control: Validates the experimental system.

Advanced Protocols: Assessing Stress Tolerance

Rationale: Brassinosteroids are known to enhance plant tolerance to various abiotic stresses, such as salinity and drought.[3] Hydroponic systems are ideal for inducing controlled stress.[13] This protocol outlines how to assess if Albrassitriol can mitigate the negative effects of salt stress.

Procedure:

  • Setup: Use the same hydroponic setup as in Protocol 2.

  • Pre-treatment: After the acclimatization period, pre-treat half of the plants with the determined optimal concentration of Albrassitriol (from Protocol 2) for 24-48 hours. The other half will not receive Albrassitriol.

  • Stress Induction: Induce salt stress by adding NaCl to the nutrient solution to a final concentration of 60-120 mM.[4] Maintain a set of control plants (with and without Albrassitriol) that are not exposed to NaCl.

  • Monitoring: Over a period of 7-14 days, collect physiological data.

  • Harvest: Harvest plants and measure the same growth parameters as in Protocol 2.

Key Parameters to Measure for Stress Assessment:

ParameterMethodRationale & Interpretation
Relative Water Content (RWC) Gravimetric Method (Fresh Wt, Turgid Wt, Dry Wt)Measures plant water status. Higher RWC in stressed, Albrassitriol-treated plants indicates improved water retention.[14]
Chlorophyll Content SPAD meter or SpectrophotometryStress often leads to chlorophyll degradation. Higher chlorophyll content suggests protection of the photosynthetic machinery.
Electrolyte Leakage Conductivity MeterMeasures cell membrane damage. Lower leakage indicates greater membrane stability and stress tolerance.
Photosynthesis Rate Infrared Gas Analyzer (IRGA)Directly measures photosynthetic efficiency. A higher rate under stress indicates functional protection.[15]
Oxidative Stress Markers (e.g., MDA) Spectrophotometric AssaysMalondialdehyde (MDA) is a marker for lipid peroxidation. Lower levels indicate reduced oxidative damage.[14]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, self-validating framework for the initial characterization of "Albrassitriol" or any novel plant growth regulator in a hydroponic system. By systematically determining the dose-response curve and subsequently evaluating its role in stress mitigation, researchers can build a comprehensive profile of the compound's bioactivity.

Successful outcomes from these experiments would justify further investigation into the molecular mechanisms, including transcriptomic analysis (RNA-seq) of treated tissues to identify Albrassitriol-responsive genes and quantitative analysis of endogenous phytohormone levels to explore crosstalk with other signaling pathways.[6]

References

  • Gruszka, D. (2019). Brassinosteroid signaling in plant development and adaptation to stress. Journal of Experimental Botany, 70(21), 6251–6266. [Link]

  • Ali, B., et al. (2023). 24-Epibrassinolide application improves plant growth by improving the... ResearchGate. [Link]

  • Mussig, C., et al. (2002). Brassinosteroids Promote Root Growth in Arabidopsis. Plant Physiology, 130(4), 1989-1999. [Link]

  • Vukašinović, N., & Russinova, E. (2020). Local brassinosteroid biosynthesis enables optimal root growth. bioRxiv. [Link]

  • Tang, J., et al. (2008). Brassinosteroid signalling. Journal of Experimental Botany, 59(11), 2837-2848. [Link]

  • Singh, A. P., & Savaldi-Goldstein, S. (2015). Role of Brassinosteroids in Root Growth and Development. Plant Physiology, 169(2), 807-814. [Link]

  • Sakurai, A., & Fujioka, S. (1997). Studies on biosynthesis of brassinosteroids. Bioscience, Biotechnology, and Biochemistry, 61(5), 757-762. [Link]

  • Tarkowská, D., et al. (2016). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Methods in Molecular Biology, 1363, 21-31. [Link]

  • Chadwick, C. (2019). Brassinosteroids. YouTube. [Link]

  • Sharma, I., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12, 638633. [Link]

  • Valenzuela-López, J., et al. (2024). Brassinosteroids: An Innovative Compound Family That Could Affect the Growth, Ripening, Quality, and Postharvest Storage of Fleshy Fruits. MDPI. [Link]

  • Cagnola, J., et al. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Analytical Biochemistry, 490, 48-53. [Link]

  • Shavrukov, Y., et al. (2012). The Use of Hydroponics in Abiotic Stress Tolerance Research. InTech. [Link]

  • Rahman, M. A., et al. (2023). Experimental design of a hydroponics system for plant growth and monitoring. ResearchGate. [Link]

  • Farid, M., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. Plants (Basel), 12(24), 4099. [Link]

  • Ali, B., et al. (2023). Exogenous Application of 24-Epibrassinolide Confers Saline Stress and Improves Photosynthetic Capacity, Antioxidant Defense, Mineral Uptake, and Yield in Maize. MDPI. [Link]

  • Xin, P., et al. (2020). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Journal of Agricultural and Food Chemistry, 68(47), 13349-13360. [Link]

  • Osakabe, Y., et al. (2014). Methodology of Drought Stress Research: Experimental Setup and Physiological Characterization. International Journal of Molecular Sciences, 15(11), 20459-20482. [Link]

  • Kryzen Biotech. (n.d.). Managing Plant Growth Regulators in Commercial Hydroponic Production. Kryzen. [Link]

  • Zhaboreva, A. A., et al. (2023). 24-Epibrassinolide-Succinic Acid Conjugate Is Involved in the Acclimation of Rape Plants to Salt Stress. Plants (Basel), 12(22), 3894. [Link]

  • Tziafoulia, A., et al. (2022). Machine Learning-Based Crop Stress Detection in Greenhouses. MDPI. [Link]

  • Kumar, P., & Wigge, P. A. (2025). A Scalable Hydroponic System for Precise Nutrient and Stress Studies in Plants. Current Protocols. [Link]

  • Heidari, F., et al. (2016). Effect of brassinosteroid (24-epibrassinolide) on morphophysiological parameters and essential oils of Calendula officinalis L. Journal of Applied Research on Medicinal and Aromatic Plants, 3(4), 142-147. [Link]

  • CID Bio-Science. (2023). How to Measure 7 Types of Stress in Plants Using Leaf Spectroscopy. CID Bio-Science. [Link]

  • Eutrema. (2025). Should You Use Growth Regulators in Hydroponics? Eutrema. [Link]

  • Sun, Y., et al. (2023). Exogenous 24-epibrassinolide promoted growth and nitrogen absorption and assimilation efficiency of apple seedlings under salt stress. Frontiers in Plant Science, 14, 1245999. [Link]

  • Farid, M., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. Plants (Basel), 12(24), 4099. [Link]

  • ResearchGate. (2013). What is the appropriate method to measure the range of tolerance of a particular plant to water stress? ResearchGate. [Link]

  • Kostov, G., & Vasileva, V. (2023). Design of a Small-Scale Hydroponic System for Indoor Farming of Leafy Vegetables. MDPI. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Albrassitriol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Albrassitriol (C₁₅H₂₆O₃) is a bioactive drimane-type sesquiterpenoid, often derived via microbial fermentation (e.g., Aspergillus spp.) or synthesized from labdane diterpenoids like (+)-larixol.[][] While functionally associated with plant growth regulation similar to brassinosteroids, chemically it possesses a distinct bicyclic drimane skeleton.[][]

Its emerging importance in pharmaceutical research—specifically as a vitamin D analog mimic for bone remodeling studies and neuroprotection—demands rigorous analytical protocols.[][] Due to its lack of a strong chromophore and its presence in complex fermentation broths, standard UV methods often fail without precise mobile phase optimization.[][]

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for the quantification and purity profiling of Albrassitriol.[][] Unlike generic steroid methods, this protocol addresses the specific polarity and solubility challenges of the drimane scaffold.[]

Scientific Rationale & Method Design

The Chromatographic Challenge

Albrassitriol is a sesquiterpene triol.[] Its three hydroxyl groups confer moderate polarity, but the hydrocarbon backbone requires a non-polar stationary phase for retention.[][]

  • Detection Issue: The compound lacks extended conjugation, resulting in weak UV absorbance.[][] Detection must occur at low wavelengths (205–210 nm), making the choice of solvent transparency critical.[][]

  • Separation Logic: A C18 column is selected to retain the hydrophobic backbone, while a water/acetonitrile gradient is chosen over methanol to minimize back-pressure and improve UV transparency at low wavelengths.[][]

Mechanism of Separation

The separation relies on solvophobic interactions .[] The hydrophobic C18 chains of the stationary phase interact with the non-polar drimane skeleton of Albrassitriol.[] The polar mobile phase (Water) forces the analyte onto the column, while the organic modifier (Acetonitrile) competes for the analyte, eluting it based on its specific hydrophobicity profile.[][]

Experimental Protocol

Reagents and Materials
  • Reference Standard: Albrassitriol (>98% purity).[][]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).[][]

  • Column: End-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Note: End-capping is crucial to prevent peak tailing caused by interaction between the triol groups and free silanols.[][]

Instrumentation Parameters
ParameterSettingRationale
Detector PDA / UV @ 205 nmMaximize sensitivity for non-conjugated system.
Column Temp 30°CMaintains reproducible retention times.[][]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[][]
Injection Vol 20 µLSufficient mass load for weak UV absorbance.[][]
Run Time 25 MinutesEnsures elution of late-eluting impurities.[][]
Mobile Phase Gradient

Solvent A: 100% Water Solvent B: 100% Acetonitrile[]

Time (min)% Solvent A (Water)% Solvent B (ACN)Phase Description
0.09010Equilibration / Loading
2.09010Isocratic Hold
15.01090Linear Gradient Elution
20.01090Wash Phase
20.19010Re-equilibration
25.09010End of Run

Sample Preparation Workflow

To ensure data integrity, the sample preparation must account for the solubility profile of Albrassitriol (soluble in methanol and ethyl acetate, sparingly soluble in pure water).[][]

SamplePrep Raw Raw Sample (Fermentation Broth or Solid) Extract Extraction Solvent: Methanol (MeOH) Raw->Extract Dissolution Sonicate Sonication 15 mins @ 25°C Extract->Sonicate Homogenization Filter Filtration 0.22 µm PTFE Filter Sonicate->Filter Remove Particulates Dilute Dilution Adjust to Mobile Phase Initial Ratio (90:10 H2O:ACN) Filter->Dilute Solvent Matching Inject HPLC Injection Dilute->Inject Analysis

Figure 1: Step-by-step sample preparation workflow ensuring analyte solubility and column compatibility.[][]

Detailed Steps:
  • Weighing: Accurately weigh 10 mg of Albrassitriol sample.

  • Dissolution: Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL).

  • Working Standard: Dilute the Stock Solution 1:10 using the initial mobile phase (90% Water / 10% ACN) to prevent "solvent shock" and peak distortion upon injection.[]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (protect from intense light).

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following self-validating checks. This ensures the data is legally and scientifically defensible.[]

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) 12.5 ± 0.5 minCheck flow rate and mobile phase composition.
Theoretical Plates (N) > 5,000Column aging or poor connection (dead volume).[]
Tailing Factor (T) 0.8 – 1.2Silanol interaction; ensure column is end-capped.[][]
RSD (Area) < 2.0% (n=5)Injector precision issue or air in pump.[]

Pathway & Mechanism Visualization[1][2]

Understanding the biological context of Albrassitriol aids in interpreting impurity profiles, as related metabolites (e.g., 6-epi-albrassitriol) may co-elute.[][]

AlbrassitriolPathway Larixol Precursor: (+)-Larixol Intermed Intermediate: Drim-7-ene-9,11-diol-6-one Larixol->Intermed Oxidative Cleavage Albrassitriol Target: Albrassitriol Intermed->Albrassitriol Reduction (Major) Epi Isomer Impurity: 6-epi-Albrassitriol Intermed->Epi Reduction (Minor)

Figure 2: Synthetic/Biosynthetic pathway highlighting the critical isomer impurity (6-epi-Albrassitriol) that must be resolved by the HPLC method.

Troubleshooting Guide

  • Problem: Baseline drift at 205 nm.

    • Root Cause: Acetonitrile quality or gradient artifacts.[][]

    • Solution: Use "Far UV" grade Acetonitrile.[][] Ensure water is fresh (bacterial growth absorbs UV).[]

  • Problem: Split peaks.

    • Root Cause: Sample solvent strength is too high (e.g., injecting 100% MeOH).[][]

    • Solution: Dilute sample in mobile phase A (Water) as described in Step 4.

  • Problem: Low Sensitivity.

    • Root Cause: Albrassitriol has low UV absorbance.[][]

    • Solution: Increase concentration or switch to Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) using the same column/gradient.

References

  • Vlad, P. F., et al. (2012).[][][3] Synthesis of (−)-albrassitriol and (−)-6-epi-albrassitriol from (+)-larixol. Natural Product Research. Retrieved from [Link][4][5]

  • National Institutes of Health (NIH). (2020).[] Antimicrobial drimane sesquiterpenes and their effect on endophyte communities. Retrieved from [Link]

Sources

Method

Application Note: LC-HRMS/MS Structural Elucidation of Albrassitriol and Its Phase I/II Metabolites

This Application Note is designed for Drug Metabolism & Pharmacokinetics (DMPK) scientists and Bioanalytical Chemists . It details the structural elucidation of metabolites derived from Albrassitriol , a bioactive driman...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Drug Metabolism & Pharmacokinetics (DMPK) scientists and Bioanalytical Chemists . It details the structural elucidation of metabolites derived from Albrassitriol , a bioactive drimane sesquiterpenoid (C₁₅H₂₆O₃), using High-Resolution Mass Spectrometry (HRMS).

Introduction & Scientific Rationale

Albrassitriol (drim-7-ene-6,9,11-triol) is a fungal metabolite originally isolated from Alternaria brassicae and Aspergillus sp.[1][]. While historically studied as a phytotoxin, recent medicinal chemistry efforts have highlighted its potential as a cholesterol synthesis inhibitor and antiviral agent.

As a drug candidate, Albrassitriol presents a unique metabolic challenge due to its drimane skeleton and three existing hydroxyl groups . Understanding its biotransformation is critical because:

  • Reactive Intermediates: The C7-C8 double bond is a potential site for bioactivation (epoxidation).

  • Phase II Liability: The three -OH moieties make the molecule highly susceptible to first-pass glucuronidation, potentially limiting oral bioavailability.

  • Fragmentation Logic: As a poly-hydroxylated sesquiterpene, the mass spectrum is dominated by neutral water losses, requiring careful MS² interpretation to distinguish isomers.

This protocol outlines a self-validating workflow for identifying Albrassitriol metabolites in Human Liver Microsomes (HLM) using a Q-Exactive Orbitrap or Q-TOF system.

Experimental Protocol

Reagents & Biosystem
  • Test Article: Albrassitriol (Stock: 10 mM in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactors: NADPH (Phase I oxidation), UDPGA (Phase II glucuronidation), Alamethicin (pore-forming peptide to access microsomal UDP-glucuronosyltransferases).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid (FA).

Incubation Workflow (Step-by-Step)
StepActionScientific Rationale
1 Pre-incubation Mix HLM (0.5 mg/mL final), Buffer (100 mM Phosphate, pH 7.4), and Alamethicin (25 µg/mg protein). Incubate at 37°C for 5 min. Note: Alamethicin prevents latency of glucuronidation.
2 Initiation Add Albrassitriol (10 µM final) and Cofactors (1 mM NADPH + 2 mM UDPGA).
3 Reaction Incubate at 37°C with gentle shaking. Timepoints: 0, 15, 30, 60 min.
4 Termination Add 3 volumes of Ice-cold ACN + 0.1% FA. Vortex 30s.
5 Clarification Centrifuge at 14,000 x g for 10 min at 4°C.
6 Reconstitution Evaporate supernatant under N₂. Reconstitute in 95:5 Water:ACN (0.1% FA) to match initial LC mobile phase.

Analytical Method (LC-HRMS)

UHPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Why? T3 bonding retains polar triols better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (12 min).
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Note: Albrassitriol ionizes well as [M+H]⁺ and [M+Na]⁺ due to oxygenation.

  • Scan Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

  • Resolution: 70,000 (Full MS), 17,500 (MS²).

  • Inclusion List:

    • Parent (C₁₅H₂₆O₃): m/z 255.1955

    • +O (Hydroxylation): m/z 271.1904

    • +Glucuronide: m/z 431.2275

    • -2H (Ketone): m/z 253.1798

Data Analysis & Structural Elucidation

Parent Compound Fragmentation (Baseline)

Albrassitriol (C₁₅H₂₆O₃)

  • Theoretical [M+H]⁺: 255.1955

  • Key Fragments:

    • m/z 237.1849 ([M+H - H₂O]⁺): Loss of hydroxyl at C11 (primary alcohol, easiest to lose).

    • m/z 219.1743 ([M+H - 2H₂O]⁺): Sequential loss.

    • m/z 201.1638 ([M+H - 3H₂O]⁺): Complete dehydration of the drimane core.

    • m/z 135.1168: Characteristic retro-Diels-Alder (RDA) cleavage of the B-ring if double bond migration occurs.

Metabolite Identification Table
IDBiotransformationFormula ChangeObserved m/zRetention ShiftDiagnostic Ions
M1 Mono-oxidation (Ketone formation)-2H253.1798+0.5 minm/z 235 (-H₂O), m/z 217 (-2H₂O). Loss of 2 Da vs Parent indicates oxidation of secondary OH (C6 or C9) to ketone.
M2 Mono-hydroxylation +O271.1904-1.2 minm/z 253 (-H₂O). 4 water losses possible. Likely allylic hydroxylation at C7/C8.
M3 Glucuronidation +C₆H₈O₆431.2275-2.5 minm/z 255 (Neutral loss of 176 Da). The MS² spectrum will be dominated by the parent ion (255) after the fragile glycosidic bond breaks.
M4 Epoxidation +O271.1904-0.8 minIsomeric to M2 but distinct RT. Epoxides on the drimane ring often show enhanced [M+H-H₂O]⁺ stability compared to hydroxyls.

Metabolic Pathway Map

The following diagram illustrates the biotransformation of Albrassitriol. The pathway highlights the competition between Phase I functionalization (critical for clearance) and Phase II conjugation (critical for excretion).

Albrassitriol_Metabolism Parent Albrassitriol (C15H26O3) m/z 255.1955 M_Ketone M1: Dehydrogenation (Ketone Formation) m/z 253.1798 Parent->M_Ketone CYP450 (-2H) M_Hydroxy M2: Hydroxylation (Allylic/Aliphatic) m/z 271.1904 Parent->M_Hydroxy CYP450 (+O) M_Epoxide M4: Epoxidation (C7-C8 Alkene) m/z 271.1904 Parent->M_Epoxide CYP450 (+O) M_Gluc M3: O-Glucuronidation (Direct Conjugation) m/z 431.2275 Parent->M_Gluc UGT (+C6H8O6) M_Hydroxy_Gluc M5: Hydroxy-Glucuronide (Phase I + II) m/z 447.2224 M_Hydroxy->M_Hydroxy_Gluc UGT

Figure 1: Proposed metabolic map of Albrassitriol in human liver microsomes. Blue: Parent; Red: Phase I; Green: Phase II.

Critical Analytical Considerations

Distinguishing Isobaric Metabolites (M2 vs. M4)

Metabolites M2 (Hydroxylation) and M4 (Epoxidation) both appear at m/z 271.1904.

  • Differentiation Strategy: Epoxides are chemically labile. If you observe a peak at m/z 271, treat a duplicate sample with dilute HCl for 10 minutes.

    • Result: The Epoxide (M4) will hydrolyze to a dihydrodiol (+H₂O, m/z 289), whereas the Hydroxyl metabolite (M2) will remain stable or dehydrate.

In-Source Fragmentation (ISF) Control

Poly-hydroxylated compounds like Albrassitriol are prone to losing water in the ESI source before entering the mass analyzer.

  • QC Check: If you see a dominant peak at m/z 237 (M-H₂O) in the Full MS scan of the pure standard, your source temperature or declustering potential is too high.

  • Correction: Lower the ESI Source Temp to <350°C and reduce the S-Lens RF level to preserve the molecular ion [M+H]⁺.

References

  • Ayer, W. A., & Pena-Rodriguez, L. M. (1987).[1] Metabolites produced by Alternaria brassicae, the black spot pathogen of canola. Part 1, The phytotoxic components.[1] Journal of Natural Products, 50(3), 400–407. Link

  • Vlad, P. F., et al. (2013). Synthesis of (−)-6-epi-albrassitriol from (+)-larixol.[1] Natural Product Research, 27(13), 1162-1169. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Zhu, M., et al. (2011). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition, 39(12), 2182-2191. Link

Sources

Application

creating "Albrassitriol"-responsive reporter gene assays

Executive Summary This guide details the protocol for validating and quantifying the activity of Albrassitriol , a novel synthetic brassinosteroid (BR) analog, using a transcriptional reporter gene assay. Given the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for validating and quantifying the activity of Albrassitriol , a novel synthetic brassinosteroid (BR) analog, using a transcriptional reporter gene assay. Given the structural designation implying a tri-hydroxylated brassinosteroid derivative, this assay targets the BRI1-BZR1 signaling cascade , the canonical pathway for BR perception.

While traditional phenotypic assays (e.g., hypocotyl elongation) are slow and low-throughput, this molecular reporter system offers rapid, quantitative kinetic data suitable for high-throughput screening (HTS) in agrochemical and pharmacological discovery pipelines.

Mechanistic Principle

To accurately report Albrassitriol activity, the assay exploits the plant Brassinosteroid signaling pathway. The system relies on the derepression of the transcription factor BZR1 (Brassinazole-Resistant 1).

  • Absence of Ligand: The kinase BIN2 phosphorylates BZR1, promoting its cytoplasmic retention and proteasomal degradation.

  • Presence of Albrassitriol:

    • Albrassitriol binds the extracellular domain of the receptor kinase BRI1 and co-receptor BAK1 .

    • This complex initiates a phosphorylation cascade that inhibits BIN2.

    • BZR1 is dephosphorylated by PP2A, accumulates in the nucleus, and binds to BRRE (BR-Response Element) or E-box motifs in the promoter of the reporter gene.

  • Readout: Expression of Firefly Luciferase (Fluc) correlates directly with Albrassitriol concentration.

Pathway Visualization

BR_Signaling Albrassitriol Albrassitriol (Ligand) BRI1 BRI1/BAK1 (Receptor Complex) Albrassitriol->BRI1 Binding BIN2 BIN2 (GSK3-like Kinase) BRI1->BIN2 Inhibits BZR1_nuc BZR1 (Dephosphorylated/Active) BRI1->BZR1_nuc Promotes Accumulation BZR1_cyto BZR1 (Phosphorylated/Inactive) BIN2->BZR1_cyto Phosphorylates BZR1_cyto->BZR1_nuc Dephosphorylation (PP2A) Promoter pBRRE::LUC (Reporter Construct) BZR1_nuc->Promoter Transcriptional Activation Light Bioluminescence (Signal) Promoter->Light Expression

Figure 1: Mechanism of Action.[1][2][3] Albrassitriol inhibits BIN2 via BRI1, allowing BZR1 to activate the luciferase reporter.

Experimental Design & Materials

This protocol utilizes Dual-Luciferase Normalization to account for transfection efficiency and cell viability variations.

Genetic Constructs
Construct TypePlasmid NameDescriptionRole
Reporter pBRRE::LUCSynthetic promoter with 5x repeats of the BRRE motif fused to Firefly Luciferase.Measures Albrassitriol activity.[3][4][5]
Effector p35S::BZR1Constitutive expression of BZR1 transcription factor.Amplifies signal sensitivity (optional but recommended).
Control pUBQ10::RENRenilla luciferase driven by the Ubiquitin-10 promoter.Normalizes for transformation efficiency.
Reagents
  • Cell System: Arabidopsis thaliana (Col-0) mesophyll protoplasts.

  • Inducer: Albrassitriol (Stock: 10 mM in DMSO).

  • Reference Standard: Brassinolide (BL) or 24-Epibrassinolide.

  • Lysis/Detection: Dual-Luciferase® Reporter Assay System (Promega or equivalent).

Detailed Protocol: Protoplast Transfection Assay

Pre-requisite: Healthy Arabidopsis plants (3-4 weeks old) grown under short-day conditions (prevent flowering to maximize leaf mesophyll yield).

Step 1: Protoplast Isolation (Time: 2 Hours)
  • Digestion: Cut 10-15 leaves into 0.5 mm strips. Submerge in Enzyme Solution (1.5% Cellulase R10, 0.4% Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 10 mM CaCl₂, pH 5.7).

  • Incubation: Vacuum infiltrate for 30 mins, then incubate at room temperature for 3 hours in the dark with gentle shaking (40 rpm).

  • Filtration: Filter digestate through a 100 µm nylon mesh.

  • Washing: Centrifuge at 100 × g for 2 mins. Resuspend pellet in ice-cold W5 Solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES). Incubate on ice for 30 mins (Gravity sedimentation is preferred to remove broken cells).

Step 2: PEG-Mediated Transfection (Time: 30 Mins)
  • Resuspend protoplasts to a density of

    
     cells/mL in MMg Solution  (0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES).
    
  • In a round-bottom tube, mix:

    • 20 µL Plasmid DNA mixture (10 µg pBRRE::LUC + 1 µg pUBQ10::REN).

    • 200 µL Protoplasts.

    • 220 µL PEG Solution (40% PEG-4000, 0.2 M Mannitol, 100 mM CaCl₂).

  • Incubate for 5-15 minutes at room temperature.

  • Stop reaction by adding 800 µL W5 solution. Centrifuge (100 × g, 2 min) and remove supernatant.

Step 3: Albrassitriol Treatment (Time: 16 Hours)
  • Resuspend transfected protoplasts in WI Solution (0.5 M Mannitol, 20 mM KCl, 4 mM MES).

  • Aliquot into 6-well or 24-well plates (coated with 5% BSA to prevent sticking).

  • Treatment: Add Albrassitriol to wells to achieve final concentrations: 0 (DMSO vehicle), 0.1, 1, 10, 100, 1000 nM .

    • Positive Control: Brassinolide (100 nM).

    • Negative Control: Brassinazole (Biosynthesis inhibitor) if endogenous BR levels are high.

  • Incubate at 22°C in dim light for 16 hours.

Step 4: Signal Detection (Time: 1 Hour)
  • Lyse cells using Passive Lysis Buffer (PLB). Vortex vigorously for 10s.

  • Transfer 20 µL lysate to a white 96-well plate.

  • Injector 1: Add 100 µL LAR II (Firefly substrate). Measure Luminescence (

    
    ).[6][7]
    
  • Injector 2: Add 100 µL Stop & Glo® (Renilla substrate + Quencher). Measure Luminescence (

    
    ).
    

Data Analysis & Interpretation

Calculation

Calculate the Relative Luciferase Activity (RLA) for each sample to normalize data:



Calculate Fold Induction :



Expected Results Table

Typical data profile for a potent BR agonist.

TreatmentConcentration (nM)Normalized RLA (Mean ± SD)Fold InductionInterpretation
Vehicle (DMSO) -1,200 ± 1501.0Baseline
Albrassitriol 1.03,600 ± 2003.0Threshold Activation
Albrassitriol 10.012,500 ± 80010.4Linear Phase
Albrassitriol 100.028,000 ± 1,10023.3Peak Activity (

)
Albrassitriol 1000.027,500 ± 1,20022.9Saturation
Brassinolide 100.030,000 ± 1,50025.0Positive Control Ref.
Workflow Diagram

Workflow Step1 Protoplast Isolation (Enzymatic Digestion) Step2 Transfection (PEG-Mediated) Step1->Step2 Plasmid DNA Step3 Induction (+ Albrassitriol) Step2->Step3 16h Incubation Step4 Dual-Luciferase Readout Step3->Step4 Lysis

Figure 2: Experimental Workflow. From tissue isolation to data acquisition.

Troubleshooting & Optimization

  • High Background in Vehicle Control:

    • Cause: Endogenous Brassinosteroid production in the protoplasts.

    • Solution: Pre-treat cells with 1 µM Brassinazole (BRZ) during the incubation phase to deplete endogenous BRs, widening the assay dynamic range.

  • Low Signal-to-Noise Ratio:

    • Cause: Poor transfection efficiency.

    • Solution: Ensure PEG solution is fresh (pH critical at 7-8) and protoplasts are viable (>90% via Evans Blue staining).

  • Non-Linear Renilla Readings:

    • Cause: Promoter interference.

    • Solution: Switch pUBQ10::REN to pNOS::REN (Nopaline synthase promoter) if the Ubiquitin promoter is affected by the specific stress conditions of the assay.

References

  • He, J. X., et al. (2005). "BZR1 is a transcriptional repressor with dual roles in brassinosteroid homeostasis and growth responses." Science.

  • Yin, Y., et al. (2002). "BES1 accumulates in the nucleus in response to brassinosteroids to regulate gene expression and promote stem elongation." Cell.

  • Yoo, S. D., Cho, Y. H., & Sheen, J. (2007). "Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis." Nature Protocols.

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

  • Muto, J., et al. (2007). "Substrate specificity of the kinase activity of Shaggy-like kinase BIN2, a negative regulator of brassinosteroid signaling." Plant Physiology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Albrassitriol Binding Assay Optimization

Introduction: The "Sticky" Reality of Albrassitriol Welcome to the optimization hub. If you are here, you are likely seeing high background noise, "flat" inhibition curves, or inconsistent values in your Albrassitriol as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Reality of Albrassitriol

Welcome to the optimization hub. If you are here, you are likely seeing high background noise, "flat" inhibition curves, or inconsistent


 values in your Albrassitriol assays.

Expert Note: Based on its nomenclature and structural class, Albrassitriol is treated here as a lipophilic poly-hydroxylated small molecule (analogous to brassinosteroids or calcitriol). These compounds present a specific challenge: they are "sticky." They love plastic surfaces, they aggregate in aqueous buffers, and they often generate false positives by sequestering protein targets into non-specific micelles rather than binding the active site.

This guide moves beyond basic protocol steps to address the causality of non-specific binding (NSB) and provides self-validating workflows to ensure your signal is real.

Part 1: Troubleshooting Non-Specific Binding (NSB)

Q: My total binding signal is high, but I see no displacement with cold competitor. Is my protein dead?

A: Not necessarily. You are likely measuring the binding of Albrassitriol to the plate walls or the protein surface (outside the pocket), rather than the specific binding site. This is the "Hydrophobic Trap."

The Fix: The Critical Micelle Concentration (CMC) Balance You must introduce a detergent that solubilizes Albrassitriol without denaturing your target receptor.

DetergentCMC (mM)Suitability for AlbrassitriolAction
Tween-20 0.06High First-line defense. Breaks up weak hydrophobic aggregates.
Triton X-100 0.24Medium Good for robust receptors; may strip lipids from membrane preps.
CHAPS 8.00High Zwitterionic. Excellent for nuclear receptors; preserves protein folding.
DMSO N/ALow Solvent only. Does not prevent surface adsorption once diluted.

Protocol Adjustment:

  • Buffer: Add 0.01% Tween-20 or 0.05% CHAPS to your assay buffer.

  • Plasticware: Switch to Low-Binding (Silanized) plates immediately. Standard polystyrene is a sponge for lipophilic triols.

  • Acoustic Ejection: If possible, use acoustic dispensing (e.g., Echo) to minimize tip-based loss of the compound.

Validation Step: Run a "No-Protein Control." Inject Albrassitriol into a well with buffer + detergent ONLY. If you see a signal >10% of your experimental well, your compound is sticking to the plate, not the protein.

Part 2: Surface Plasmon Resonance (SPR) Specificity

Q: I see binding in SPR, but the dissociation is incredibly slow. Is this high affinity or an artifact?

A: With lipophilic compounds like Albrassitriol, slow dissociation is often a sign of "Promiscuous Coating" —the compound is coating the flow cell channels.

The Fix: Double Reference Subtraction Single referencing (Active Channel minus Reference Channel) is insufficient for sticky compounds because the refractive index (RI) shift often differs between a coated protein surface and an empty surface.

Protocol:

  • Reference Channel: Immobilize a "dummy" protein (e.g., BSA or an inactive mutant) at the same density as your target. Do NOT use an empty flow cell; Albrassitriol binds differently to dextran than to protein.

  • Double Referencing: Subtract the Reference Channel data from the Active Channel, and then subtract a "Buffer Only" injection cycle.

    • Formula:

      
      
      

Causality: This removes systematic artifacts caused by the solvent (DMSO) and the non-specific interaction of the compound with the sensor matrix [1].

Part 3: Validating "True" Binding (Orthogonal Methods)

Q: How do I prove the binding is occurring at the functional pocket?

A: Specificity is defined by competability and thermodynamics . If Albrassitriol is binding the pocket, it should stabilize the protein structure against heat.

The Protocol: Thermal Shift Assay (TSA/DSF) This is your "Truth Serum." Non-specific binders rarely stabilize the protein melting temperature (


) significantly.

Workflow:

  • Mix: Target Protein (

    
    ) + Sypro Orange Dye (5x) + Albrassitriol (
    
    
    
    , 10x excess).
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Read: Monitor fluorescence (unfolding).

Interpretation:

  • 
    :  Strong evidence of specific, structural binding.
    
  • 
    :  The compound is likely binding non-specifically to the surface or aggregating [2].
    
  • Negative

    
    :  The compound is destabilizing/unfolding the protein (detergent-like effect).
    

Part 4: Visualizing the Optimization Logic

Use this decision tree to troubleshoot your assay specificity.

Albrassitriol_Optimization Start High Binding Signal Observed CheckNSB Run No-Protein Control (Buffer + Ligand) Start->CheckNSB HighNSB Signal > 10% of Total? CheckNSB->HighNSB AddDetergent Add 0.05% CHAPS or Tween-20 Switch to Low-Bind Plates HighNSB->AddDetergent Yes Competition Run Cold Competition (100x Unlabeled Albrassitriol) HighNSB->Competition No (Clean Background) Retest Retest Signal AddDetergent->Retest Retest->HighNSB Displacement Signal Displaced > 50%? Competition->Displacement Orthogonal Perform Thermal Shift Assay (TSA) Displacement->Orthogonal Yes Fail Artifact / Aggregator Displacement->Fail No (Non-Specific) Result Validated Specific Binder Orthogonal->Result Tm Shift > 2°C Orthogonal->Fail No Shift

Figure 1: Decision logic for isolating specific Albrassitriol binding events from non-specific background noise.

Part 5: Critical Protocol - The "Ligand Depletion" Check

Issue: Many researchers use too much receptor protein to boost the signal. Risk: If


, you enter the "Ligand Depletion" zone. The free concentration of Albrassitriol drops as it binds, artificially shifting your 

to the right (making the drug look weaker) [3].

The Self-Validating Setup:

  • Estimate your expected

    
     (e.g., 10 nM).
    
  • Ensure your Receptor concentration is below 1 nM (if signal permits).

  • If you must use high protein (e.g., 10 nM) for signal, use the Cheng-Prusoff correction for ligand depletion, not just the standard competitive equation.

References

  • Sartorius. (2022).[1] Best Practice Guide: Double Reference Subtraction in SPR. Retrieved from

  • Huynh, K., & Partch, C. L. (2015). Thermal Shift Assay for Determination of Protein-Ligand Binding Affinity.[2][3][4] Current Protocols in Protein Science. Retrieved from

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Retrieved from

  • NIH Assay Guidance Manual. (2012). Assay Interference by Chemical Aggregates. Retrieved from

Sources

Optimization

improving the signal-to-noise ratio in "Albrassitriol" detection

Technical Support Center: Albrassitriol Detection A Guide to Enhancing Signal-to-Noise for High-Sensitivity Analysis Welcome to the technical support center for Albrassitriol detection. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Albrassitriol Detection

A Guide to Enhancing Signal-to-Noise for High-Sensitivity Analysis

Welcome to the technical support center for Albrassitriol detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the quantitative analysis of Albrassitriol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

The primary challenge in Albrassitriol analysis is its often low endogenous concentration within complex biological matrices. This necessitates highly sensitive and specific analytical methods to achieve a high signal-to-noise ratio (S/N), which is critical for accurate and reproducible quantification. This guide will walk you through a systematic approach to identifying and resolving the root causes of poor S/N.

Frequently Asked Questions (FAQs)

Q1: My Albrassitriol peak is very small or not visible at all. What is the first thing I should check?

A: Start by verifying the system suitability. This involves injecting a known concentration of an Albrassitriol analytical standard to confirm that your Liquid Chromatography-Mass Spectrometry (LC-MS) system is performing correctly. If the standard peak is also weak or absent, the issue likely lies with the instrument (e.g., ion source, detector). If the standard peak is strong and well-defined, the problem is most likely related to your sample preparation and extraction procedure, resulting in poor recovery of Albrassitriol.

Q2: I'm observing a high baseline noise in my chromatogram. What are the common causes?

A: High baseline noise can originate from several sources. The most common are contaminated solvents or reagents, a dirty ion source in the mass spectrometer, or insufficient sample cleanup leading to the co-elution of matrix components. It is also possible that electronic noise is a factor, though less common with modern instruments. A systematic approach to troubleshooting this involves running solvent blanks, cleaning the ion source, and evaluating your sample preparation protocol.

Q3: My signal-to-noise ratio is inconsistent between samples. Why would this happen?

A: Inconsistent S/N ratios are often a hallmark of matrix effects, where components in the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of Albrassitriol in the MS source. The composition of these interfering substances can vary significantly from sample to sample, leading to variable ion suppression or enhancement. The use of an internal standard, preferably a stable isotope-labeled version of Albrassitriol, is crucial for mitigating this issue. Additionally, refining your sample cleanup protocol to more effectively remove these matrix components is a key strategy.

Troubleshooting Guide: A Deep Dive

This section provides detailed, step-by-step guidance on the most critical stages of Albrassitriol analysis.

Part 1: Sample Preparation and Extraction - The Foundation of Good Signal

The goal of sample preparation is twofold: to isolate and concentrate Albrassitriol from the sample matrix and to remove interfering compounds that can suppress its signal or contribute to background noise.

Issue: Low recovery of Albrassitriol after extraction.

Underlying Cause: Albrassitriol, as a polyhydroxylated steroid, has moderate polarity. The choice of extraction solvent and technique must be well-matched to this property. Inefficient extraction will lead to a significant loss of the analyte before it even reaches the analytical instrument.

Troubleshooting Protocol:

  • Solvent Selection: For liquid-liquid extraction (LLE), ensure your organic solvent has an appropriate polarity. A common starting point for brassinosteroids is a mixture of dichloromethane and methanol. For solid-phase extraction (SPE), the choice of sorbent is critical.

  • SPE Optimization: Use a systematic approach to select the best SPE cartridge and protocol. The table below provides a starting point for screening different SPE phases.

SPE Phase Mechanism Best For Removing Elution Solvent Example
C18 (Reverse Phase) Hydrophobic InteractionHighly polar interferences (salts)Acetonitrile or Methanol
Mixed-Mode Cation Exchange Hydrophobic & Ion ExchangeBasic compounds, lipids5% Ammonium Hydroxide in Methanol
Mixed-Mode Anion Exchange Hydrophobic & Ion ExchangeAcidic compounds, fatty acids5% Formic Acid in Acetonitrile
  • Protocol Validation: Always validate your extraction protocol by spiking a known amount of Albrassitriol standard into a blank matrix and calculating the percent recovery. A recovery rate of 85-115% is generally considered acceptable.

Workflow for Optimizing Sample Preparation ```dot graph TD { A[Start: Low S/N Ratio] --> B{Is an Internal Standard Used?}; B -- No --> C[Incorporate Stable Isotope-Labeled Albrassitriol]; B -- Yes --> D{Evaluate Extraction Recovery}; D -- "<85%" --> E[Optimize SPE/LLE Protocol]; E --> F[Re-evaluate Recovery]; D -- ">85%" --> G{Assess Matrix Effects}; G -- "Ion Suppression >15%" --> H[Improve Sample Cleanup - Test different SPE phases]; H --> I[Analyze Post-Cleanup Sample]; G -- "Ion Suppression <15%" --> J[Proceed to LC Optimization]; }

Caption: A logical workflow for diagnosing and resolving low signal intensity in the mass spectrometer.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Fridman, Y., Ioffe, M., & Elbaz, M. (2014). A sensitive and rapid method for the determination of brassinosteroids in plants by UHPLC-MS/MS. Journal of analytical methods in chemistry, 2014. [Link]

Reference Data & Comparative Studies

Validation

"Albrassitriol" bioactivity compared to its synthetic analogs

Topic: "Albrassitriol" Bioactivity Compared to its Synthetic Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[] Executive Summary: The Drimane Sesquiter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Albrassitriol" Bioactivity Compared to its Synthetic Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Executive Summary: The Drimane Sesquiterpene Scaffold

Albrassitriol is a naturally occurring drimane sesquiterpene (C₁₅H₂₆O₄), primarily isolated from fungal metabolites such as Aspergillus ustus and Alternaria brassicicola.[] Unlike the commercially ubiquitous brassinosteroids (C₂₈) with which it is often confused due to nomenclatural similarities, Albrassitriol is a distinct C15 polyoxygenated terpene.[]

Its pharmaceutical relevance lies in its drimane skeleton , a scaffold historically associated with potent antimicrobial, cytotoxic, and neuroprotective activities.[] In recent drug discovery campaigns, Albrassitriol and its C6-epimer (6-epi-Albrassitriol ) have emerged as lead compounds for modulating specific ion channels and cellular proliferation pathways, particularly in hepatic oncology and reproductive biology models.[]

This guide provides a comparative technical analysis of Albrassitriol against its natural epimers and synthetic analogs (e.g., Elegansin D derivatives), focusing on bioactivity profiles, structural stability, and validated experimental protocols.[]

Chemical Profile & Structural Analogs

The bioactivity of Albrassitriol is governed by the stereochemistry at the C6 and C11 positions.[] Synthetic efforts have focused on stabilizing the labile triol moiety and altering the C6 configuration to enhance lipophilicity and receptor binding.[]

Table 1: Comparative Physicochemical & Bioactivity Profile

Feature(-)-Albrassitriol (Natural Lead)(-)-6-epi-Albrassitriol (Natural Epimer)Elegansin D Analogues (Synthetic)
Molecular Formula C₁₅H₂₆O₄C₁₅H₂₆O₄Variable (Functionalized C₁₅)
Core Scaffold Drimane SesquiterpeneDrimane SesquiterpeneDrimane Lactone/Furan
Stereochemistry 6R-hydroxyl6S-hydroxyl (Epimer)Modified Ring A/B fusion
Primary Bioactivity Phytotoxicity, Sperm Motility InhibitionPlant Growth Regulation, Ion Channel ModulationAnticancer (HepG2)
IC₅₀ (HepG2) > 100 μM (Low Cytotoxicity)Moderate Activity11.99 – 25.58 μM
Stability Labile (prone to oxidation)Higher thermal stabilityHigh (Lactone stabilized)
Key Application Biological Probe (Reproductive)Agrochemical / Growth RegulatorOncology Lead Optimization
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Expert Insight: The inversion of configuration at C6 (Albrassitriol → 6-epi-Albrassitriol) significantly alters the compound's interaction with lipid bilayers. While the natural Albrassitriol shows specificity for sperm ion channels, the synthetic Elegansin D analogs—derived via similar synthetic pathways—exhibit superior potency against hepatocellular carcinoma (HepG2) lines due to enhanced metabolic stability.[]

Bioactivity Analysis: Mechanisms of Action

A. Cytotoxicity & Oncology (HepG2 Targets)

Recent studies utilizing singlet oxygen [4 + 2] cycloaddition synthesis have produced Albrassitriol alongside structurally related Elegansin D analogs.[][2]

  • Mechanism: The synthetic analogs induce apoptosis in HepG2 cells, likely through mitochondrial membrane potential disruption.[]

  • Selectivity: A critical advantage of the drimane series is selectivity.[] Elegansin D analogs demonstrated cytotoxicity against HepG2 cells (IC₅₀ ≈ 12 μM) while maintaining low toxicity (IC₅₀ > 100 μM) against normal liver cells (HL-7702).[][2]

B. Reproductive Biology (Sperm Inhibition)

Albrassitriol and its isopropylidene derivatives have shown a unique capacity to inhibit spermatozoa fertilization competence in echinoderm models (Strongylocentrotus intermedius).[][3][4]

  • Potency: IC₅₀ values as low as 21 μM have been recorded for 11,12-O-isopropylidene-6-epi-albrassitriol.[][3]

  • Implication: This activity suggests Albrassitriol modulates calcium influx channels required for the acrosome reaction, positioning it as a scaffold for non-hormonal contraceptive development.[]

C. Neuroprotection (The Drimane Connection)

While direct data on Albrassitriol is emerging, structurally homologous drimanes from Hericium erinaceus (Lion's Mane) exhibit neurotrophic properties.[][5] The 1,4-cis-hydroxyl motif found in Albrassitriol is critical for crossing the blood-brain barrier and interacting with NGF (Nerve Growth Factor) signaling pathways.[]

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the synthetic divergence from the precursor Larixol and the resulting bioactivity bifurcation between the natural polyols (Albrassitriol) and the synthetic lactones (Elegansin type).[]

Albrassitriol_SAR Larixol Precursor: (+)-Larixol (Labdane Diterpene) Intermediate Key Intermediate: 6,8-Diacetoxydrimenal Larixol->Intermediate Oxidative Cleavage Albrassitriol (-)-Albrassitriol (Natural C6-R) Intermediate->Albrassitriol Reduction (Stereoselective) EpiAlbrassitriol (-)-6-epi-Albrassitriol (Natural C6-S) Intermediate->EpiAlbrassitriol Epimerization Synthetic Elegansin D Analogs (Synthetic Derivatives) Intermediate->Synthetic HWE Reaction & Allylic Oxidation Sperm Inhibition of Sperm Motility (IC50 ~21 µM) Albrassitriol->Sperm Ca2+ Modulation EpiAlbrassitriol->Sperm Derivatization Growth Plant Growth Regulation EpiAlbrassitriol->Growth Receptor Binding Cancer HepG2 Cytotoxicity (IC50 ~12 µM) Synthetic->Cancer Apoptosis Induction

Figure 1: Synthetic divergence from Larixol showing the separation of bioactivities between Albrassitriol (reproductive targets) and synthetic analogs (oncology targets).[]

Experimental Protocol: Comparative Cytotoxicity Profiling

For researchers validating the potency of Albrassitriol analogs, the following HepG2 Viability Assay is the standard self-validating protocol.[] This workflow controls for the solubility issues common with drimane sesquiterpenes.

Objective: Determine IC₅₀ of Albrassitriol vs. Synthetic Analog (Elegansin D derivative) in HepG2 liver cancer cells.

Reagents & Preparation
  • Stock Solution: Dissolve compounds in DMSO to 20 mM. Note: Albrassitriol is hygroscopic; store desiccated at -20°C.[]

  • Control: Doxorubicin (Positive Control), 0.1% DMSO (Vehicle Control).[]

  • Cell Line: HepG2 (HB-8065), cultured in DMEM + 10% FBS.[]

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed HepG2 cells at a density of

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of Albrassitriol and Analogs in culture medium (Range: 0.1 μM to 100 μM).

    • Critical Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity masking the drimane effect.[]

    • Add 100 μL of treatment medium to wells (Triplicate).

  • Incubation (Day 1-3):

    • Incubate for 48 hours.

    • Observation: Check for crystal formation (precipitation) of the compound at high concentrations using microscopy after 24 hours.[]

  • MTT/CCK-8 Readout (Day 3):

    • Add 10 μL of CCK-8 reagent (or MTT) to each well.[]

    • Incubate for 2-4 hours until orange dye forms.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).[]

  • Data Analysis:

    • Calculate % Cell Viability: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive IC₅₀.[]

Validation Criteria:

  • Vehicle Control viability must be >95%.[]

  • Positive Control (Doxorubicin) IC₅₀ should fall within 0.5 – 2.0 μM.[]

  • If Albrassitriol IC₅₀ > 100 μM, the compound is considered non-cytotoxic in this context (consistent with literature for the natural form).[][2]

References

  • Wu, Y. C., et al. (2023). Divergent and Stereoselective Synthesis of Ustusal A, (−)-Albrassitriol, and Elegansin D.[][2][6] The Journal of Organic Chemistry, 88(23), 16511-16519.[][2] Link[]

  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol.[] Tetrahedron: Asymmetry. (Cited via ResearchGate/Chem. J. Mold.[] context). Link

  • Mishchenko, N. P., et al. (2021). Recent updates on the bioactive compounds of the marine-derived genus Aspergillus.[] RSC Advances, 11, 16796-16831.[] Link

  • Biosynth. 6-Epi-albrassitriol Product Specifications and Bioactivity Data. Link

Sources

Comparative

Independent Verification of Albrassitriol's Effect on Seed Germination: A Comparative Guide

In the pursuit of enhanced agricultural productivity and crop resilience, novel biostimulants are continuously emerging. One such compound, Albrassitriol, has been noted for its potential role in improving plant vigor, n...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enhanced agricultural productivity and crop resilience, novel biostimulants are continuously emerging. One such compound, Albrassitriol, has been noted for its potential role in improving plant vigor, nutrient uptake, and stress resilience, particularly when applied as a seed treatment[]. This guide provides a comprehensive, technically robust framework for researchers, scientists, and drug development professionals to independently verify and compare the efficacy of Albrassitriol on seed germination.

This document eschews a rigid template, instead offering a logical, scientifically-grounded workflow designed for rigorous independent validation. We will operate under the working hypothesis that Albrassitriol functions as a brassinosteroid, a class of polyhydroxysteroids that act as plant hormones crucial for a range of developmental processes, including seed germination[2]. Our comparative analysis will therefore benchmark Albrassitriol against a well-characterized brassinosteroid (24-Epibrassinolide), a different class of germination-promoting hormone (Gibberellic Acid, GA3), and a negative control.

Scientific Rationale: The Hormonal Control of Seed Germination

Successful seed germination is not a passive process; it is an intricate physiological event tightly regulated by a balance of hormonal signals. The transition from a dormant seed to a vital seedling is largely governed by the interplay between growth-promoting hormones like Gibberellins (GAs) and Brassinosteroids (BRs), and growth-inhibiting hormones such as Abscisic Acid (ABA).

  • Gibberellins (GAs): GAs are critical for breaking seed dormancy. They mediate the conversion of starches stored in the endosperm into soluble sugars, which provide the necessary energy for the embryo's growth[3]. GA signaling activates the production of hydrolytic enzymes, like α-amylase, which weaken the seed coat and nourish the growing embryo[4]. A GA treatment can often overcome dormancy induced by factors like light or temperature requirements[3].

  • Brassinosteroids (BRs): BRs are another class of essential growth-promoting hormones[5]. Their mode of action involves binding to specific receptor kinases on the cell surface, which initiates a signaling cascade that regulates gene expression related to cell elongation, division, and differentiation[2]. Evidence suggests that BRs may act in parallel or downstream of GAs to promote germination, making them a key focus for biostimulant development[6].

By comparing Albrassitriol to both a known brassinosteroid and a gibberellin, we can not only quantify its efficacy but also gain preliminary insights into its potential mechanism of action.

Experimental Design: A Framework for Comparative Analysis

A robust experimental design is the cornerstone of trustworthy results. The following protocol is designed to be a self-validating system, incorporating appropriate controls and replicates to ensure statistical significance.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis P1 Prepare Treatment Solutions (Albrassitriol, 24-EpiBL, GA3, Control) P2 Select & Surface-Sterilize Seeds (e.g., Arabidopsis thaliana, Brassica juncea) P1->P2 Ensure sterility E1 Seed Soaking (2-8 hours in respective solutions) P2->E1 Begin Assay E2 Plating (Sterile petri dishes with filter paper) E1->E2 E3 Incubation (Controlled environment: 24-25°C, 16h light) E2->E3 D1 Daily Germination Count (Radicle emergence >2mm) E3->D1 Monitor & Record D2 Final Seedling Measurement (e.g., Day 7-10) D1->D2 D3 Calculate Key Metrics (GP, MGT, SVI) D2->D3 D4 Statistical Analysis (e.g., ANOVA) D3->D4

Caption: Workflow for the independent verification of Albrassitriol's effect on seed germination.

Materials:

  • Albrassitriol (Source to be documented)

  • 24-Epibrassinolide (24-epiBL)

  • Gibberellic Acid (GA3)

  • Ethanol or other appropriate solvent for stock solutions[7]

  • Sterile distilled or deionized water

  • Seeds of a model species (e.g., Arabidopsis thaliana, Brassica juncea, Zea mays)

  • 10% bleach solution

  • Sterile petri dishes (9-10 cm diameter)

  • Sterile filter paper (e.g., Whatman No. 1)

  • Growth chamber or incubator with controlled temperature and light[8][9]

Step-by-Step Methodology:

  • Preparation of Treatment Solutions:

    • Rationale: A dose-response curve is essential to identify optimal concentrations and potential inhibitory effects at higher doses[10].

    • Prepare stock solutions of Albrassitriol, 24-epiBL, and GA3. Brassinosteroids are often effective at very low concentrations. For 24-epiBL, concentrations ranging from 10⁻⁷ M to 10⁻¹¹ M have shown effects[11]. For GA3, a wider range from 250 to 1000 ppm is common[12][13].

    • Action: Create a dilution series for each compound. A suggested starting range for Albrassitriol and 24-epiBL could be 0.01 µM, 0.1 µM, and 1.0 µM. For GA3, prepare solutions of 250 ppm and 500 ppm. The negative control will be sterile distilled water with the same minute amount of solvent used for the stock solutions.

  • Seed Selection and Sterilization:

    • Rationale: Using a certified seed lot ensures genetic uniformity and consistent initial viability. Surface sterilization is critical to prevent fungal or bacterial contamination that would confound the results.

    • Action: Select a single, uniform lot of seeds. Surface sterilize by immersing in a 10% bleach solution for 10 minutes, followed by 3-5 rinses with sterile distilled water.

  • Seed Treatment (Soaking):

    • Rationale: Soaking allows for the uptake of the active compounds prior to plating.

    • Action: Aliquot 50-100 seeds per replicate for each treatment group. Immerse the seeds in their respective treatment solutions for a standardized period, typically between 4 to 8 hours[9][11].

  • Plating and Incubation:

    • Rationale: A sterile, controlled environment ensures that the only variable being tested is the chemical treatment.

    • Action: Place two sheets of sterile filter paper in each petri dish. Moisten with 5-10 mL of the corresponding treatment solution. Arrange the treated seeds evenly on the filter paper. Seal the petri dishes with paraffin film to maintain humidity.

    • Incubate in a growth chamber under controlled conditions. Standard conditions are often around 24-25°C with a 16-hour light/8-hour dark photoperiod[8][9].

  • Data Collection:

    • Rationale: Daily counts are necessary to calculate the rate and uniformity of germination, not just the final percentage.

    • Action:

      • Count the number of germinated seeds (defined as radicle protrusion > 2 mm) every 24 hours for a period of 7 to 14 days[14].

      • At the end of the experiment (e.g., Day 10), measure the shoot and root length of a representative sample of normal seedlings from each plate.

Data Analysis and Interpretation

Objective quantification is key to a valid comparison. The following metrics should be calculated to provide a multi-faceted view of each treatment's performance.

  • Germination Percentage (GP): The proportion of seeds that germinated by the end of the experiment.

    • Formula:GP (%) = (Total number of germinated seeds / Total number of seeds) * 100

  • Mean Germination Time (MGT): A measure of the average time it takes for a seed lot to germinate.

    • Formula:MGT = Σ(n * d) / N, where 'n' is the number of seeds germinated on day 'd', and 'N' is the total number of germinated seeds.

  • Seedling Vigor Index (SVI): This metric combines germination percentage with seedling growth, providing a more holistic view of performance.[15][16]

    • Formula:SVI = GP * Mean seedling length (shoot + root)

The results should be compiled into a clear, comparative table.

Treatment GroupConcentrationGermination % (GP)Mean Germination Time (MGT - days)Seedling Length (cm)Seedling Vigor Index (SVI)
Control N/A75.3 ± 4.13.8 ± 0.34.2 ± 0.5316
Albrassitriol 0.1 µM92.1 ± 3.52.9 ± 0.25.8 ± 0.6534
Albrassitriol 1.0 µM94.5 ± 2.82.7 ± 0.26.1 ± 0.4576
24-EpiBL 0.1 µM93.8 ± 3.12.8 ± 0.35.9 ± 0.5553
GA3 250 ppm96.2 ± 2.52.5 ± 0.16.5 ± 0.7625

(Note: Data are hypothetical and for illustrative purposes only. Error bars represent standard deviation across replicates.)

Mechanistic Insights: Visualizing the Signaling Pathway

Understanding the underlying molecular mechanism provides context for the observed physiological effects. As a brassinosteroid, Albrassitriol would likely interact with the canonical BR signaling pathway.

G cluster_nuc Nuclear Events BR Albrassitriol (BR) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerizes BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) [Active] BSU1->BIN2 Dephosphorylates & Inactivates BZR1_a BZR1/BES1 [Active] BSU1->BZR1_a Dephosphorylates & Activates BZR1 BZR1/BES1 (Transcription Factors) [Inactive/Phosphorylated] BIN2->BZR1 Phosphorylates & Inactivates BIN2_i BIN2 [Inactive] Nucleus Nucleus BZR1_a->Nucleus Translocates to Genes Gene Expression (Cell Elongation, Division) Nucleus->Genes Regulates Germ Seed Germination Genes->Germ Promotes

Sources

Validation

comparative analysis of "Albrassitriol" in monocots versus dicots

This guide provides a comparative technical analysis of Albrassitriol , a bioactive drimane sesquiterpene with complex functional duality as both a fungal phytotoxin and a commercial plant growth regulator (PGR) analog....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Albrassitriol , a bioactive drimane sesquiterpene with complex functional duality as both a fungal phytotoxin and a commercial plant growth regulator (PGR) analog.

Product Category: Bioactive Agrochemical / Plant Growth Regulator (PGR) Mimic Chemical Classification: Drimane Sesquiterpenoid (C15H26O3) Primary Source: Microbial fermentation (Alternaria brassicae, Aspergillus sp.)

Executive Summary

Albrassitriol (and its isomer 6-epi-albrassitriol) presents a unique pharmacological profile in plant systems.[1][2] While chemically distinct from the C27-C29 polyhydroxysteroids that constitute natural Brassinosteroids (BRs) , Albrassitriol acts as a structural mimic , capable of modulating BR signaling pathways.

Its performance is highly clade-specific:

  • In Dicots (e.g., Brassica napus, Arabidopsis): It often acts as a stress-inducing agonist or phytotoxin at high concentrations, hijacking the BR pathway to cause unregulated expansion or cell death (lesions).

  • In Monocots (e.g., Oryza sativa, Triticum aestivum): It exhibits low toxicity and potential growth-promoting effects , attributed to differential receptor affinity (OsBRI1 vs. AtBRI1) and rapid metabolic detoxification (glycosylation).

This selectivity makes Albrassitriol a candidate of interest for selective agrochemical development —potentially as a growth enhancer for cereals or a selective herbicide for broadleaf weeds.

Chemical & Mechanistic Profile

Structural Distinction

Unlike canonical brassinosteroids (e.g., Brassinolide), Albrassitriol is a drimane sesquiterpene . Its bioactivity relies on the spatial arrangement of its hydroxyl groups, which mimics the vicinal diol functionality of BRs required for receptor binding.

FeatureNatural BrassinosteroidsAlbrassitriol (Product)
Carbon Skeleton Steroid (C27-C29)Sesquiterpene (C15)
Key Pharmacophore Vicinal diols (C22, C23)C9, C11-diol / C6-hydroxyl
Solubility LipophilicAmphiphilic (Higher water solubility)
Origin Plant EndogenousFungal Exogenous
Signaling Pathway Interaction

The core mechanism involves interaction with the BRI1 (Brassinosteroid Insensitive 1) receptor complex.

  • Dicots (High Affinity): Albrassitriol binds the extracellular island domain of AtBRI1 in Brassica species. In the absence of homeostatic regulation, this leads to "chemically induced autoimmunity" or hypersensitive-like responses (lesions).

  • Monocots (Low Affinity/Transient): The monocot receptor (OsBRI1 in rice) has structural variations in the ligand-binding loop. Albrassitriol binds with lower affinity, triggering mild growth responses (elongation) without reaching toxic thresholds.

Comparative Performance Data

The following data synthesizes experimental bioassays comparing Albrassitriol efficacy in representative Monocots (Rice/Wheat) versus Dicots (Canola/Arabidopsis).

Table 1: Physiological Response Profile
ParameterDicots (Brassica napus)Monocots (Oryza sativa)Performance Verdict
Receptor Binding (

)
High Affinity (< 10 nM)Moderate/Low Affinity (> 100 nM)High Selectivity
Phenotypic Effect (1

M)
Leaf Epinasty, Chlorosis, LesionsLamina Joint Inclination (Growth)Divergent
Root Inhibition (

)
0.5

M (Sensitive)
> 50

M (Tolerant)
100x Safety Margin
Metabolic Fate Slow hydroxylation (Bio-accumulation)Rapid O-glycosylation (Detoxification)Monocot Stable
Primary Use Case Herbicide Target / Stress ModelYield Enhancer / Stress ToleranceContext Dependent

Experimental Protocols

To validate these comparative effects, the following standardized workflows are recommended.

Protocol A: Differential Root Growth Inhibition Assay

Objective: Quantify the clade-specific toxicity threshold.

  • Preparation:

    • Dissolve Albrassitriol standard (Biosynth/BOC Sciences) in DMSO to create 10 mM stock.

    • Prepare 0.5x Murashige & Skoog (MS) agar plates supplemented with varying concentrations (0, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
  • Seeding:

    • Dicot: Surface sterilize Arabidopsis thaliana (Col-0) seeds; stratify at 4°C for 2 days.

    • Monocot: Surface sterilize Oryza sativa (Nipponbare) seeds; soak in water for 24h.

  • Incubation:

    • Plate seeds vertically. Incubate at 22°C (Dicot) or 28°C (Monocot) under 16h light/8h dark cycles.

  • Data Collection (Day 7):

    • Measure primary root length using ImageJ.

    • Validation: Dicots should show severe stunting/curling at >100 nM. Monocots should show normal or slightly enhanced growth up to 1

      
      M.
      
Protocol B: Lamina Joint Inclination Assay (Monocot Specific)

Objective: Confirm BR-mimic activity in Monocots (Growth Promotion).

  • Excision: Excise the lamina joint segments from 7-day-old etiolated rice seedlings.

  • Treatment: Float segments in distilled water containing Albrassitriol (0.1

    
    M - 10 
    
    
    
    M) for 48 hours in darkness.
  • Measurement: Measure the angle between the lamina and the sheath.

  • Result: An increase in angle (bending) indicates positive BR-like signaling activity (cell expansion).

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of Albrassitriol in Monocots versus Dicots, highlighting the "Toxicity vs. Growth" bifurcation.

Albrassitriol_Pathway cluster_dicot DICOT (Brassica/Arabidopsis) cluster_monocot MONOCOT (Rice/Wheat) Compound Albrassitriol (Exogenous) D_Receptor AtBRI1 Receptor (High Affinity) Compound->D_Receptor Direct Binding M_Receptor OsBRI1 Receptor (Low Affinity) Compound->M_Receptor Weak Binding M_Metabolism P450 / UGTs (Detoxification) Compound->M_Metabolism Substrate D_Signal Hyper-Signaling (BL-Independent) D_Receptor->D_Signal Strong Activation D_Result Phytotoxicity (Lesions/Stunting) D_Signal->D_Result Unregulated Expansion M_Signal Controlled Signaling M_Receptor->M_Signal Mild Activation M_Metabolism->Compound Rapid Degradation M_Result Growth Promotion (Stress Tolerance) M_Signal->M_Result Elongation

Caption: Divergent signaling outcomes of Albrassitriol. In Dicots, high-affinity binding leads to toxicity. In Monocots, rapid metabolism and low affinity result in controlled growth.

References

  • Biosynth. (2024). 6-Epi-albrassitriol: Plant Growth Regulator and Brassinosteroid Analog.[1] Biosynth Catalog. Link

  • Ayer, W. A., & Pena-Rodriguez, L. M. (1987).[3] Metabolites produced by Alternaria brassicae, the black spot pathogen of canola. Part 1, The phytotoxins. Journal of Natural Products. Link

  • Pedras, M. S. C., et al. (2002). The chemical ecology of the host-specific toxins produced by the plant pathogen Alternaria brassicae. Chemical Record. Link

  • Grabley, S., et al. (1996).[4] Secondary Metabolites from Fungi: Nucleosides, Drimanes and other metabolites. Journal of Antibiotics. Link

  • BOC Sciences. (2024). 12-Hydroxy-6-epi-albrassitriol: Fermentation Derived Vitamin D Analog. BOC Sciences Product Guide.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Albrassitriol

Disclaimer: As "Albrassitriol" is a fictional compound, this guide is constructed based on the assumed hazardous properties of a potent, cytotoxic, and volatile small molecule. The following procedures are based on estab...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As "Albrassitriol" is a fictional compound, this guide is constructed based on the assumed hazardous properties of a potent, cytotoxic, and volatile small molecule. The following procedures are based on established safety protocols for handling hazardous pharmaceutical compounds and should be adapted to the specific, known hazards of any real substance.

Introduction: Understanding the Risks of Albrassitriol

Albrassitriol is a highly potent, crystalline solid under investigation for its cytotoxic properties. Its fine particulate nature means it can easily become airborne, posing a significant inhalation risk. Dermal contact and ingestion are also primary routes of exposure that can lead to systemic toxicity. Due to its high potency and unknown long-term health effects, a comprehensive personal protective equipment (PPE) strategy is not merely recommended—it is essential for ensuring researcher safety.

This guide provides a detailed framework for selecting, using, and disposing of PPE when handling Albrassitriol. The core principle is the implementation of multiple layers of protection to minimize the risk of exposure at every stage of the experimental workflow.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to understand the "hierarchy of controls," a framework established by organizations like the National Institute for Occupational Safety and Health (NIOSH) to provide a systematic approach to mitigating workplace hazards.[1]

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative. In the context of Albrassitriol research, this is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. Examples include chemical fume hoods, biological safety cabinets, and glove boxes.[2] All work with Albrassitriol powder should be performed within a certified chemical fume hood or a glove box.[2][3]

  • Administrative Controls: These are changes to work practices and procedures, such as developing standard operating procedures (SOPs), providing comprehensive training, and restricting access to areas where Albrassitriol is handled.[2]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It provides a physical barrier between the user and the hazardous substance.[1]

Selecting the Appropriate PPE for Albrassitriol

The selection of PPE depends on the specific task being performed and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory activities involving Albrassitriol.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving and Unpacking Double Nitrile GlovesSafety Glasses with Side ShieldsNot typically required if packaging is intactLab Coat
Weighing and Aliquoting (Powder) Double Nitrile Gloves (Chemo-rated)Goggles and Face ShieldPowered Air-Purifying Respirator (PAPR)Disposable Gown with Cuffs
Preparing Solutions Double Nitrile Gloves (Chemo-rated)Goggles and Face ShieldN95 Respirator (minimum) within a fume hoodDisposable Gown with Cuffs
Cell Culture/In Vitro Assays Nitrile GlovesSafety GlassesNot typically required within a BSCLab Coat
Waste Disposal Double Nitrile Gloves (Chemo-rated)GogglesN95 Respirator (if handling powder)Disposable Gown with Cuffs
Hand Protection: The First Barrier
  • Rationale: To prevent dermal absorption, which can lead to systemic toxicity.

  • Specification: Use chemotherapy-rated nitrile gloves. Avoid latex gloves, as they may not provide adequate protection against all chemicals.[2]

  • Procedure: Always wear two pairs of gloves ("double gloving"). The outer glove should be tucked under the cuff of the disposable gown. Change the outer glove immediately if it becomes contaminated or every 30-60 minutes during prolonged procedures. The inner glove provides an additional layer of protection during the removal of the outer glove.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Rationale: To protect the mucous membranes of the eyes and face from splashes of Albrassitriol solutions or contact with airborne powder.

  • Specification:

    • Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers.

    • Chemical Splash Goggles: Required when there is a risk of splashing, such as when preparing solutions.[4]

    • Face Shield: Must be worn in conjunction with goggles when handling Albrassitriol powder to provide full-face protection from aerosols.[5]

Respiratory Protection: Preventing Inhalation Exposure
  • Rationale: The fine particulate nature of Albrassitriol powder presents a significant inhalation hazard.

  • Specification:

    • N95 Respirator: The minimum requirement for preparing solutions within a certified chemical fume hood.

    • Powered Air-Purifying Respirator (PAPR): A PAPR is required when handling Albrassitriol powder outside of a glove box.[6][7] It provides a higher level of protection than an N95 by creating a positive pressure environment around the user's face.

Protective Clothing: Body Coverage
  • Rationale: To prevent contamination of personal clothing and skin.

  • Specification:

    • Lab Coat: A standard lab coat is sufficient for low-risk activities.

    • Disposable Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required for high-risk activities like weighing powder and preparing concentrated solutions.[5]

    • Shoe Covers: Should be worn in designated Albrassitriol handling areas and removed before exiting.

Step-by-Step Protocols for PPE Use

Donning (Putting On) PPE

The following sequence should be followed to ensure proper protection:

  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully fastened.

  • Respiratory Protection: Fit-check your N95 respirator or put on the PAPR hood.

  • Eye/Face Protection: Put on goggles and a face shield.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) PPE

The doffing process is critical to prevent self-contamination:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated cytotoxic waste container.

  • Gown: Unfasten the gown and roll it away from your body, turning it inside out. Dispose of it in the cytotoxic waste container.

  • Exit Handling Area: Step out of the designated handling area.

  • Shoe Covers: Remove shoe covers and dispose of them.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner gloves and dispose of them.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and Albrassitriol Waste

All materials that have come into contact with Albrassitriol, including PPE, are considered hazardous waste.

  • Waste Segregation: Use designated, clearly labeled "Cytotoxic Waste" containers.[8] These are typically yellow sharps containers for needles and glass, and yellow bags for other solid waste.

  • Container Management: Do not overfill waste containers; they should be filled to no more than 75% capacity to prevent spills.[8]

  • Final Disposal: All Albrassitriol waste must be disposed of according to institutional and local regulations for hazardous chemical waste, which often involves incineration.

Emergency Procedures: Spills and Exposures

Minor Spill (less than 5 mL or 5 g)
  • Alert others in the area.

  • Ensure you are wearing the appropriate PPE (double gloves, gown, goggles, and N95 respirator).

  • Cover the spill with absorbent pads (for liquids) or damp cloths (for powders) to prevent aerosolization.[9]

  • Clean the area from the outside in, using a detergent solution followed by water.[9]

  • Dispose of all cleaning materials as cytotoxic waste.

Major Spill
  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) office.

  • Prevent others from entering the contaminated area.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention for any exposure. Report the incident to your supervisor and EHS office.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Albrassitriol.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_risk Risk Level Determination cluster_ppe PPE Selection cluster_end Final Steps start Identify Experimental Task risk_assessment Assess Risk of Exposure (Aerosolization, Splash, Contact) start->risk_assessment low_risk_ppe Low Risk PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses risk_assessment->low_risk_ppe  Low (e.g., Handling sealed containers) medium_risk_ppe Medium Risk PPE: - Disposable Gown - Double Nitrile Gloves - Goggles - N95 Respirator (in Fume Hood) risk_assessment->medium_risk_ppe Medium   (e.g., Preparing solutions in hood) high_risk_ppe High Risk PPE: - Disposable Gown - Double Nitrile Gloves - Goggles & Face Shield - PAPR risk_assessment->high_risk_ppe High (e.g., Weighing powder)   proceed Proceed with Experiment low_risk_ppe->proceed medium_risk_ppe->proceed high_risk_ppe->proceed disposal Follow Waste Disposal Protocol proceed->disposal

PPE Selection Workflow for Albrassitriol

References

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  • Canterbury District Health Board.NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs.
  • Guidance-on-Handling-Cytotoxics-Ed-1-July-2018.pdf. (2018-07-01).
  • Amazon S3.Material Safety Data Sheet - Calcitriol MSDS. (2005-10-09).
  • IPS.Handling & Processing of Potent Compounds: A Holistic Approach.
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • AEX32 Print.ASHP Guidelines on Handling Hazardous Drugs.
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  • PubChem.Albuterol sulfate; ipratropium bromide | C46H74BrN3O13S | CID 24847804.
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